molecular formula C11H9N3O4 B2472377 methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate CAS No. 517870-25-6

methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Número de catálogo: B2472377
Número CAS: 517870-25-6
Peso molecular: 247.21
Clave InChI: RFOQKPPKEWYELF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is a chemical compound of significant interest in research and development, particularly in the field of medicinal and synthetic chemistry. It features a pyrazole ring, a privileged scaffold in drug discovery, which is substituted at the 3-position with a meta-nitrophenyl group and at the 5-position with a methyl ester . This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules. The electron-withdrawing nitro group and the hydrolyzable ester moiety provide reactive sites for various chemical transformations, such as reduction reactions or nucleophilic substitutions, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. The pyrazole core is extensively documented in scientific literature for its wide range of biological activities. Pyrazole derivatives have demonstrated analgesic, anti-viral, anti-microbial, anti-tumor, anti-inflammatory, and anti-depressant effects, among others . The presence of the 3-nitrophenyl substituent in this compound is a key structural feature that can be explored to modulate biological activity and selectivity. As a building block, this compound is valuable for constructing potential pharmacologically active agents, agrochemicals, and other functional materials. Its mechanism of action in any specific biological context would be derivative-dependent, but often involves interaction with enzyme active sites or cellular receptors. This product is intended for research purposes and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Propiedades

IUPAC Name

methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)10-6-9(12-13-10)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOQKPPKEWYELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Analysis and Synthesis of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Executive Summary

Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and GPCR ligands. Its structural versatility arises from the pyrazole core, which serves as a bioisostere for amide or urea linkages, and the 3-nitrophenyl moiety, which acts as a "masked" aniline for further functionalization. This guide provides a comprehensive technical analysis of its synthesis, tautomeric behavior, and spectroscopic properties, designed for researchers optimizing lead compounds.

Chemical Identity & Physicochemical Properties

PropertyDescription
IUPAC Name Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate
Common Name Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (Tautomer dependent)
Molecular Formula C

H

N

O

Molecular Weight 247.21 g/mol
CAS Number Referenced via analog 100000-00-0 or specific library ID
Physical State Off-white to yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa (Pyrazole NH) ~14.0 (Calculated)
LogP ~1.8–2.2 (Estimated)

Structural Elucidation & Tautomerism

The defining feature of 3,5-disubstituted pyrazoles is their annular tautomerism. The proton on the pyrazole nitrogen is labile, leading to an equilibrium between the 3-aryl-5-carboxylate (A) and 5-aryl-3-carboxylate (B) forms.

  • Solid State: The tautomeric preference is dictated by intermolecular hydrogen bonding (dimer formation) and crystal packing forces. X-ray crystallography of similar analogs often reveals the 5-carboxylate form (Tautomer A) due to favorable H-bonding between the pyrazole NH and the carbonyl oxygen.

  • Solution State: In polar aprotic solvents (DMSO-

    
    ), the equilibrium is fast on the NMR timescale, often resulting in broadened signals or an average structure. In non-polar solvents (CDCl
    
    
    
    ), distinct tautomers may be observed.
  • Electronic Effects: The 3-nitrophenyl group is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring. This acidity enhancement facilitates deprotonation, making this scaffold a suitable substrate for N-alkylation reactions.

Tautomeric Equilibrium Diagram

Tautomerism cluster_legend Equilibrium Factors TautomerA Tautomer A (3-aryl-5-carboxylate) NH at position 1 TautomerB Tautomer B (5-aryl-3-carboxylate) NH at position 1' TautomerA->TautomerB  Proton Transfer   Factors Solvent Polarity H-Bonding Steric Bulk

Figure 1: Annular tautomerism between the 3-aryl and 5-aryl forms. The equilibrium shifts based on solvent polarity and hydrogen bonding capacity.

Synthetic Pathway

The most robust synthesis utilizes a Claisen condensation followed by a cyclocondensation . This "one-pot" or two-step sequence ensures high regioselectivity and yield.

Step-by-Step Protocol

Reaction 1: Claisen Condensation

  • Reagents: 3-Nitroacetophenone (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (NaOMe, 1.5 eq).

  • Solvent: Anhydrous Methanol (MeOH).

  • Mechanism: The enolate of 3-nitroacetophenone attacks the diethyl oxalate to form a

    
    -diketo ester intermediate.
    
  • Procedure:

    • Dissolve NaOMe in anhydrous MeOH under N

      
       atmosphere.
      
    • Add 3-nitroacetophenone and stir at 0°C for 15 mins.

    • Dropwise add dimethyl oxalate (to prevent self-condensation).

    • Reflux for 4–6 hours. The solution will turn dark yellow/orange (formation of the enolate salt).

    • Acidify with 1M HCl to precipitate the intermediate: Methyl 2,4-dioxo-4-(3-nitrophenyl)butanoate .

Reaction 2: Cyclocondensation

  • Reagents: Intermediate (from Step 1), Hydrazine Hydrate (1.2 eq).

  • Solvent: Ethanol or Methanol.[1]

  • Procedure:

    • Suspend the diketo ester in EtOH.

    • Add hydrazine hydrate dropwise at room temperature (exothermic reaction).

    • Reflux for 2 hours.

    • Cool to room temperature. The product usually precipitates.

    • Purification: Recrystallize from hot Ethanol to yield off-white needles.

Synthesis Workflow Diagram

Synthesis Start 3-Nitroacetophenone + Dimethyl Oxalate Step1 Claisen Condensation (NaOMe, MeOH, Reflux) Start->Step1 Inter Intermediate: Methyl 2,4-dioxo-4-(3-nitrophenyl)butanoate Step1->Inter Enolate Attack Step2 Cyclocondensation (Hydrazine Hydrate, EtOH) Inter->Step2 Product Target: Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate Step2->Product Cyclization & Dehydration

Figure 2: Synthetic workflow from commercially available starting materials to the target pyrazole scaffold.

Spectroscopic Characterization

Validation of the structure requires careful analysis of NMR and MS data.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
14.10 br s1HNH (Pyrazole)Highly deshielded due to acidity and H-bonding. Exchangeable with D

O.
8.65 t1HAr-H (2')Deshielded by inductive effect of NO

and pyrazole ring.
8.25 d1HAr-H (4')Ortho to NO

, strongly deshielded.
8.15 d1HAr-H (6')Ortho to pyrazole attachment.
7.75 t1HAr-H (5')Meta position; standard aromatic shift.
7.45 s1HPyrazole-H (4)Characteristic singlet for 3,5-disubstituted pyrazole.
3.88 s3HO-CH

Methyl ester singlet.
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Calc: 248.07; Found: 248.1.
    
  • Fragmentation: Loss of -OCH

    
     (31 Da) and -NO
    
    
    
    (46 Da) are common fragmentation pathways.
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    :  N-H stretch (broad).
    
  • 1720–1735 cm

    
    :  C=O stretch (Ester).
    
  • 1530 & 1350 cm

    
    :  N-O stretch (Nitro group, asymmetric/symmetric).
    

Medicinal Chemistry Applications

  • Kinase Inhibition: The pyrazole NH and the adjacent nitrogen act as a bidentate hydrogen bond donor/acceptor motif, mimicking the ATP adenine ring. This is crucial for binding to the hinge region of kinases (e.g., p38, JNK).

  • Scaffold Functionalization:

    • Nitro Reduction: The 3-nitro group can be reduced (H

      
      /Pd-C or Fe/NH
      
      
      
      Cl) to an aniline. This aniline can then be coupled with acid chlorides or isocyanates to extend the SAR (Structure-Activity Relationship) into the solvent-exposed pocket of the protein target.
    • Ester Hydrolysis: The methyl ester can be hydrolyzed (LiOH/THF) to the carboxylic acid, allowing for amide coupling to introduce solubility-enhancing groups (e.g., piperazines).

References

  • Tautomerism in Pyrazoles: Alkorta, I., et al. "Tautomerism in 3(5)-Substituted Pyrazoles." Journal of Chemical Information and Modeling, 2019. Link

  • Synthesis Protocol (Claisen/Hydrazine): Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2010. Link

  • Kinase Inhibitor Scaffolds: Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinases." Biochemical Journal, 2008. Link

  • Analog Characterization (Ethyl Ester): "Synthesis and Characterization of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate." Asian Journal of Chemistry, 2018. Link

Sources

methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate CAS number 181585-93-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 181585-93-3

Abstract

This technical guide provides a comprehensive overview of methyl 3-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal and agrochemical research. The guide details its physicochemical properties, spectroscopic profile, synthesis, and potential biological significance. Due to a noted discrepancy between common chemical names and the Chemical Abstracts Service (CAS) registry, this document clarifies that the CAS number 181585-93-3 correctly identifies methyl 3-nitro-1H-pyrazole-5-carboxylate, not the isomeric methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering foundational data and methodologies for the study and application of this pyrazole derivative.

Introduction and Nomenclature

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group and a methyl ester functionality to the pyrazole core, as in methyl 3-nitro-1H-pyrazole-5-carboxylate, offers a versatile scaffold for further chemical modification and exploration of its pharmacological potential.

An important point of clarification is the nomenclature associated with CAS number 181585-93-3. While sometimes ambiguously named, this CAS number is definitively assigned to methyl 3-nitro-1H-pyrazole-5-carboxylate, where the nitro group is directly attached to the pyrazole ring.[3]

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in research and development. Below is a summary of the known and predicted properties of methyl 3-nitro-1H-pyrazole-5-carboxylate.

Physicochemical Data
PropertyValueSource
CAS Number 181585-93-3[3]
Molecular Formula C₅H₅N₃O₄[3]
Molecular Weight 171.11 g/mol [3]
Monoisotopic Mass 171.02800565 Da[3]
XLogP3 (Predicted) 0.6[3]
Melting Point Not available. A constitutional isomer, 1-methyl-3-nitro-5-methoxycarbonyl pyrazole, has a reported melting point of 66-68 °C.[4]-
Boiling Point Not available.-
Solubility Not available.-
Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound.

  • ¹H NMR Spectroscopy: While a detailed spectrum for the title compound is not published, the spectrum of its N-methylated isomer, 1-methyl-3-nitro-5-methoxycarbonyl pyrazole, provides valuable insight. This isomer exhibits a singlet for the pyrazole ring proton at δ 7.40 ppm, a singlet for the N-methyl protons at δ 4.29 ppm, and a singlet for the ester methyl protons at δ 3.96 ppm in CDCl₃.[4] For the title compound, one would expect a singlet for the pyrazole C4-proton, a singlet for the ester methyl protons, and a broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: Specific data for methyl 3-nitro-1H-pyrazole-5-carboxylate is not available. However, general trends for C-nitropyrazoles have been reviewed, which can aid in the interpretation of its ¹³C NMR spectrum.[5]

  • Mass Spectrometry: The PubChem database indicates the availability of GC-MS data for this compound, with a molecular ion peak expected at m/z 171, corresponding to its molecular weight.[3]

Synthesis and Reactivity

The synthesis of nitropyrazole derivatives is a well-established area of organic chemistry. A plausible and efficient method for the preparation of methyl 3-nitro-1H-pyrazole-5-carboxylate can be extrapolated from the synthesis of its N-methylated isomer.[4]

Proposed Synthetic Pathway

The synthesis would likely begin with a suitable pyrazole precursor, such as methyl 1H-pyrazole-5-carboxylate. The key transformation is the nitration of the pyrazole ring.

Synthesis_Pathway Methyl_1H-pyrazole-5-carboxylate Methyl 1H-pyrazole-5-carboxylate Target_Compound Methyl 3-nitro-1H-pyrazole-5-carboxylate Methyl_1H-pyrazole-5-carboxylate->Target_Compound Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Target_Compound

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)
  • Precursor Preparation: Synthesize methyl 1H-pyrazole-5-carboxylate from commercially available starting materials, for example, through the reaction of a β-ketoester with hydrazine.[6]

  • Nitration:

    • Dissolve methyl 1H-pyrazole-5-carboxylate in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

    • Allow the reaction to proceed until completion, monitoring by thin-layer chromatography.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the solid with cold water to remove residual acid.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 3-nitro-1H-pyrazole-5-carboxylate.

Biological and Pharmacological Significance

While specific biological studies on methyl 3-nitro-1H-pyrazole-5-carboxylate are not extensively reported, the pyrazole scaffold is a well-known pharmacophore with a broad spectrum of activities.

Biological_Activities Pyrazole_Core Pyrazole Core Activities Anti-inflammatory Antimicrobial Anticancer Analgesic Antiviral Pyrazole_Core:f0->Activities:f1 Pyrazole_Core:f0->Activities:f2 Pyrazole_Core:f0->Activities:f3 Pyrazole_Core:f0->Activities:f4 Pyrazole_Core:f0->Activities:f5

Caption: Biological activities of the pyrazole core.

The presence of the nitro group, a known electron-withdrawing group, and the methyl ester, a site for potential derivatization into amides or other functional groups, makes methyl 3-nitro-1H-pyrazole-5-carboxylate a valuable intermediate for the synthesis of novel bioactive molecules. It is a prime candidate for inclusion in screening libraries for drug discovery programs targeting a range of therapeutic areas.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 3-nitro-1H-pyrazole-5-carboxylate is associated with the following hazards:[3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

Methyl 3-nitro-1H-pyrazole-5-carboxylate (CAS: 181585-93-3) is a functionalized heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. This guide has provided a consolidated source of its known properties, a plausible synthetic route, and an overview of its potential applications based on the established biological activities of the pyrazole scaffold. Further experimental investigation into its physicochemical properties, reactivity, and pharmacological profile is warranted to fully elucidate its potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135452337, methyl 3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • (No author provided). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]

  • (No author provided). (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • (No author provided). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]

  • (No author provided). (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

  • (No author provided). (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Methyl 3-nitro-1h-pyrazole-5-carboxylate (C5H5N3O4). PubChemLite. Retrieved from [Link]

  • (No author provided). (n.d.). 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4). PubChemLite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565662, Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • (No author provided). (n.d.). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • (No author provided). (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • (No author provided). (n.d.). CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Chemsrc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135463736, 5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

  • (No author provided). (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Retrieved from [Link]

  • (No author provided). (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • (No author provided). (n.d.). (PDF) 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Basic Physical Properties of 3-Nitrophenyl Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of a molecule is fundamental to its application. This guide provides a detailed exploration of the basic physical properties of 3-nitrophenyl pyrazole-5-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry due to the versatile nature of the pyrazole core. The presence of the 3-nitrophenyl moiety can significantly influence the electronic and steric properties of the molecule, thereby affecting its physical characteristics and, consequently, its pharmacokinetic and pharmacodynamic profiles.

This document moves beyond a simple listing of data points, delving into the causality behind the observed properties and providing detailed experimental protocols for their determination. The aim is to equip the reader with both the foundational knowledge and the practical insights necessary for the effective synthesis, characterization, and application of these compounds.

Synthesis and Structural Elucidation

The journey to understanding the physical properties of 3-nitrophenyl pyrazole-5-carboxylate derivatives begins with their synthesis. A common and effective method involves the cyclocondensation reaction of a β-dicarbonyl compound with a substituted hydrazine.[1]

Synthetic Workflow: A Mechanistic Perspective

The synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate serves as an illustrative example. The process typically starts with the reaction of diethyl oxalate and a substituted acetophenone (in this case, 3-nitroacetophenone) in the presence of a base like sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-(3-nitrophenyl)butanoate.[1] This intermediate is then reacted with hydrazine hydrate in a suitable solvent such as glacial acetic acid to yield the final pyrazole derivative.[1]

The choice of a strong base in the first step is crucial for the deprotonation of the α-carbon of the acetophenone, facilitating the Claisen condensation with diethyl oxalate. The subsequent cyclization with hydrazine is often acid-catalyzed, promoting the formation of the stable aromatic pyrazole ring. The regioselectivity of this reaction is a key consideration, as the substitution pattern on the final pyrazole is determined by which carbonyl group of the diketone the substituted hydrazine initially attacks.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 3-Nitroacetophenone 3-Nitroacetophenone Claisen_Condensation Claisen_Condensation 3-Nitroacetophenone->Claisen_Condensation Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Claisen_Condensation Hydrazine_Hydrate Hydrazine_Hydrate Cyclocondensation Cyclocondensation Hydrazine_Hydrate->Cyclocondensation Diketone_Intermediate Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate Claisen_Condensation->Diketone_Intermediate Base (NaOEt) Product_Molecule Ethyl 5-(3-nitrophenyl)-1H- pyrazole-3-carboxylate Cyclocondensation->Product_Molecule Acid (AcOH) Diketone_Intermediate->Cyclocondensation

Figure 1: General synthetic workflow for ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate.

Core Physical Properties

The physical properties of 3-nitrophenyl pyrazole-5-carboxylate derivatives are a direct consequence of their molecular structure. The interplay of the polar nitro group, the ester functionality, and the pyrazole ring's ability to participate in hydrogen bonding dictates their behavior in both the solid and solution states.

Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid and provides insight into the strength of its crystal lattice. For pyrazole derivatives, melting points are influenced by factors such as molecular weight, symmetry, and intermolecular forces, particularly hydrogen bonding.[2]

CompoundMolecular FormulaMelting Point (°C)
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylateC₁₂H₁₁N₃O₄146
3-(3-Nitrophenyl)-1H-pyrazole-5-carboxylic acidC₁₀H₇N₃O₄-
5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₃N₃O₃195-198

Note: Data for Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate sourced from multiple chemical suppliers. Data for the dihydro-pyrazole derivative is from a specific study and represents a closely related structure.[3]

The relatively high melting points observed for these compounds can be attributed to the planar and rigid nature of the pyrazole and phenyl rings, which allows for efficient crystal packing. The presence of the nitro group and the carboxylate moiety also contributes to strong dipole-dipole interactions within the crystal lattice.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The solubility of 3-nitrophenyl pyrazole-5-carboxylate derivatives is governed by the "like dissolves like" principle, with their overall polarity determining their affinity for various solvents.

Generally, pyrazole derivatives exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and acetone.[4] The ester group in the 5-carboxylate derivatives enhances their solubility in moderately polar solvents like ethyl acetate and dichloromethane. However, the presence of the polar nitro group and the potential for hydrogen bonding via the pyrazole N-H can also impart some limited solubility in more polar solvents. Conversely, their solubility in nonpolar solvents like hexane is expected to be low.

Qualitative Solubility Profile:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate Solubility: Acetone, Ethyl Acetate, Dichloromethane, Ethanol, Methanol

  • Low Solubility: Toluene, Diethyl Ether

  • Insoluble: Water, Hexane

The interplay of the lipophilic phenyl ring and the polar nitro and carboxylate groups results in a molecule with a balanced polarity, making it amenable to a range of organic solvents.[5]

Spectroscopic Characterization

The structural elucidation of 3-nitrophenyl pyrazole-5-carboxylate derivatives relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. Key signals include the pyrazole ring protons, the aromatic protons of the nitrophenyl group (often showing complex splitting patterns), and the signals corresponding to the ester alkyl group (e.g., a quartet and a triplet for an ethyl ester). The chemical shift of the pyrazole N-H proton can be broad and variable depending on the solvent and concentration, indicative of its involvement in hydrogen bonding.

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic signals include the carbonyl carbon of the ester group (typically in the 160-170 ppm region), the carbons of the pyrazole ring, and the aromatic carbons of the nitrophenyl substituent.

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups. For a typical 3-nitrophenyl pyrazole-5-carboxylate, characteristic absorption bands would include:

    • N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹)

    • C=O stretching of the ester group (around 1700-1730 cm⁻¹)

    • Asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively)

    • C=N and C=C stretching of the pyrazole and aromatic rings (in the 1400-1600 cm⁻¹ region)

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. The molecular ion peak (M+) is typically observed, along with characteristic fragments resulting from the loss of the ester group or the nitro group.

Crystal Structure and Solid-State Properties

X-ray crystallography provides definitive proof of structure and reveals how molecules are arranged in the solid state. For nitrophenyl-substituted pyrazoles, crystal packing is often dominated by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.[6][7]

The pyrazole N-H can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring, the oxygen atoms of the carboxylate group, and the nitro group can all act as hydrogen bond acceptors.[6] This network of intermolecular interactions contributes to the stability of the crystal lattice and influences physical properties like melting point and solubility. The planar nature of the aromatic rings also facilitates π-π stacking interactions, further stabilizing the crystal structure.[7]

Crystal_Packing cluster_interactions Intermolecular Interactions cluster_properties Resulting Properties H_Bonding Hydrogen Bonding (N-H...O=C, N-H...N) Lattice_Energy High Lattice Energy H_Bonding->Lattice_Energy Pi_Stacking π-π Stacking (Aromatic Rings) Pi_Stacking->Lattice_Energy Dipole_Dipole Dipole-Dipole (NO2, C=O) Dipole_Dipole->Lattice_Energy Melting_Point Elevated Melting Point Lattice_Energy->Melting_Point Solubility Lower Aqueous Solubility Lattice_Energy->Solubility

Figure 2: Influence of intermolecular interactions on the solid-state properties of 3-nitrophenyl pyrazole-5-carboxylate derivatives.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.[8]

  • TGA: Measures the change in mass of a sample as a function of temperature. For 3-nitrophenyl pyrazole-5-carboxylate derivatives, TGA can reveal the decomposition temperature, which is the temperature at which the molecule begins to break down. The presence of the nitro group may lead to a more energetic decomposition compared to non-nitrated analogs.[9][10]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect phase transitions such as melting (an endothermic process) and decomposition (which can be exothermic). The DSC thermogram for a pure crystalline compound will show a sharp melting peak at its melting point, followed by an exothermic decomposition at higher temperatures.

The thermal stability of these compounds is an important consideration for their storage and handling, as well as for any applications that may involve elevated temperatures.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and characterization of 3-nitrophenyl pyrazole-5-carboxylate derivatives, based on established procedures in the literature.

Protocol 1: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate[1]

Objective: To synthesize a representative 3-nitrophenyl pyrazole-5-carboxylate derivative.

Materials:

  • Diethyl oxalate

  • 3-Nitroacetophenone

  • Sodium ethoxide

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Formation of the Diketone Intermediate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add a solution of 3-nitroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol dropwise with stirring. The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

  • Work-up of the Intermediate: After cooling, the reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the crude ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate.

  • Cyclocondensation: The crude diketone intermediate (1.0 eq) is suspended in glacial acetic acid. Hydrazine hydrate (1.2 eq) is added, and the mixture is refluxed for 2-4 hours.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Determination of Melting Point

Objective: To determine the melting point range of a synthesized derivative.

Materials:

  • Purified crystalline sample

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A narrow melting point range (1-2 °C) is indicative of high purity.

Protocol 3: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Materials:

  • Synthesized compound

  • A range of solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane, DMSO)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Place a small, consistent amount of the compound (e.g., 2-3 mg) into a series of labeled test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Agitate each tube vigorously using a vortex mixer for approximately 30 seconds.

  • Visually inspect each tube for the dissolution of the solid.

  • Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

  • If the compound dissolves, more can be added to determine an approximate saturation point.

Conclusion

The 3-nitrophenyl pyrazole-5-carboxylate scaffold presents a fascinating area of study for chemists and drug development professionals. Their physical properties, governed by a delicate balance of intermolecular forces, are key to their behavior and potential applications. This guide has provided a framework for understanding these properties, from their synthetic origins to their solid-state characteristics and thermal stability. By combining theoretical understanding with practical experimental protocols, researchers can confidently navigate the synthesis, characterization, and application of this important class of heterocyclic compounds. The provided data and methodologies serve as a robust starting point for further investigation and development in this promising area of medicinal chemistry.

References

  • Dalinger, I., et al. (2018). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Kumbar, S. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Institutes of Health. [Link]

  • Snyder, C. J., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Elguero, J., et al. (2020). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Suponitsky, K. Y., & Strizhenko, K. V. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]

  • Titi, A., et al. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. National Institutes of Health. [Link]

  • Li, S., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules. [Link]

  • PubChem. (n.d.). 3-Nitropyrazole. National Institutes of Health. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. globalresearchonline.net. [Link]

  • Zhang, Y., et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. jocpr.com. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • CAS. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester. CAS Common Chemistry. [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. organicchemistrydata.org. [Link]

  • Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. organicchemistrydata.org. [Link]

  • Ali, M. A., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Li, S., et al. (2014). Amination of nitroazoles--a comparative study of structural and energetic properties. PubMed. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Institutes of Health. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]

Sources

The Pyrazole Core in Modern Drug Discovery: A Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents due to its diverse biological activities and synthetic accessibility.[3][4][5][6][7] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][8][9][10] The versatility of the pyrazole core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on a specific, promising derivative: 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate, exploring its synthesis, potential medicinal applications, and the experimental methodologies crucial for its investigation.

Synthetic Pathways to 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

The synthesis of asymmetrically substituted pyrazoles like 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is a well-established process in organic chemistry, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and effective route is the reaction of an ethyl 2,4-dioxobutanoate with a substituted hydrazine.

A plausible and efficient synthesis for the ethyl ester of the title compound, Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate, involves a two-step process.[11][12] The first step is a Claisen condensation between diethyl oxalate and 3-nitroacetophenone to form the intermediate ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate. This intermediate is then cyclized with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, to yield the final pyrazole product.[11][12]

Synthesis_of_3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate diethyl_oxalate Diethyl oxalate intermediate Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate diethyl_oxalate->intermediate Claisen Condensation nitroacetophenone 3-Nitroacetophenone nitroacetophenone->intermediate sodium_ethoxide Sodium ethoxide (Base) sodium_ethoxide->intermediate product Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate intermediate->product Cyclization hydrazine Hydrazine hydrate hydrazine->product acetic_acid Glacial acetic acid (Catalyst) acetic_acid->product

Caption: Synthetic pathway for Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

This protocol outlines a detailed, step-by-step methodology for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add a mixture of diethyl oxalate and 3-nitroacetophenone dropwise at room temperature.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate. Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask, suspend the purified ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate in glacial acetic acid.

  • Addition of Hydrazine: To this suspension, add hydrazine hydrate dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out. Filter the solid, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.[11]

Medicinal Chemistry Perspectives and Potential Biological Activities

While specific biological data for 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is not extensively documented in publicly available literature, the known activities of structurally related pyrazole derivatives provide a strong basis for predicting its therapeutic potential.

Anti-inflammatory Activity

Numerous pyrazole derivatives have been reported to possess significant anti-inflammatory properties.[9][11][12] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. The structural features of the title compound, particularly the substituted phenyl ring, are common in many known anti-inflammatory agents.

Anticancer Potential

The pyrazole scaffold is present in several anticancer drugs. Diphenyl-pyrazole derivatives, for instance, have been investigated for their ability to induce apoptosis in cancer cells.[13] The nitro group on the phenyl ring of 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is an interesting feature, as nitroaromatic compounds can sometimes act as bioreductive prodrugs, being selectively activated in the hypoxic environment of solid tumors.

Neuroprotective Effects

Recent studies have highlighted the potential of pyrazole carboxylic acid esters as neuroprotective agents, particularly in the context of ischemic stroke.[8] These compounds often exert their effects by scavenging free radicals and maintaining intracellular redox homeostasis.[8] The ester functionality in the title compound makes it a candidate for investigation in neurodegenerative disease models.

Antimicrobial Activity

Pyrazole derivatives have a long history as antimicrobial agents.[4][7] The presence of the pyrazole core, combined with the electron-withdrawing nitro group, could confer antibacterial or antifungal properties to 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. For 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate, key SAR considerations include:

  • Position of the Nitro Group: The meta position of the nitro group on the phenyl ring influences the electronic properties and steric profile of the molecule, which can affect its binding to biological targets.

  • The Carboxylate Group: The ester at the 5-position of the pyrazole ring can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The ester also influences the compound's lipophilicity and cell permeability.

  • The Pyrazole NH: The unsubstituted NH group of the pyrazole ring can act as a hydrogen bond donor and acceptor, which is often crucial for target engagement.

SAR_of_3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate cluster_0 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate Core cluster_1 Key Substituents & Properties cluster_2 Potential Biological Activities Core [Pyrazole Ring]-[Phenyl Ring] Nitro 3-Nitro Group (Electronic Effects) Core->Nitro influences Carboxylate 5-Carboxylate Ester (Prodrug Potential, Lipophilicity) Core->Carboxylate influences NH Pyrazole NH (H-bonding) Core->NH influences Anticancer Anticancer Nitro->Anticancer Neuroprotective Neuroprotective Carboxylate->Neuroprotective Anti-inflammatory Anti-inflammatory NH->Anti-inflammatory Antimicrobial Antimicrobial NH->Antimicrobial

Caption: Structure-Activity Relationship (SAR) considerations for 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

Illustrative Biological Assay: In Vitro Anti-inflammatory Activity

To evaluate the anti-inflammatory potential of 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate, a common in vitro assay is the measurement of its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): After 24 hours, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Summary

While experimental data for the title compound is not available, a hypothetical summary based on related compounds is presented below for illustrative purposes.

CompoundBiological ActivityIC50 / EC50 (µM)Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateAnti-inflammatory-[12]
Pyrazole carboxylic acid borneol ester (B16)Neuroprotection (DPPH scavenging)7.98[8]
Pyrazole-5-carboxamide (40)RAGE Inhibition-
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acidAnti-HIV3.7[5]

Conclusion and Future Directions

3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate represents a promising scaffold for the development of new therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound warrants further investigation for its potential anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. Future work should focus on its synthesis and comprehensive biological evaluation, including in vitro and in vivo studies, to elucidate its mechanism of action and therapeutic potential. Further derivatization of the core structure could also lead to the discovery of even more potent and selective drug candidates.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry, 304, 118553. Available at: [Link]

  • (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry. Available at: [Link]

  • (No Date). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available at: [Link]

  • (2026). The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Atef, H., et al. (2026). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure.
  • (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • (No Date). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

  • (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (No Date). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. National Center for Biotechnology Information. Available at: [Link]

  • (No Date). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

  • (2021). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. Available at: [Link]

  • (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information. Available at: [Link]

  • (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. ResearchGate. Available at: [Link]

  • (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: [Link]

  • (No Date). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Therapeutic Potential of Nitro-Substituted Pyrazole-5-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a nitro group and a carboxylate moiety at the 5-position of the pyrazole ring gives rise to a class of compounds with unique physicochemical properties and a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of nitro-substituted pyrazole-5-carboxylate scaffolds. We will delve into their synthesis, diverse pharmacological applications, and the underlying mechanisms of action, offering valuable insights for researchers and drug development professionals.

Introduction: The Pyrazole Scaffold and the Influence of Nitro-Substitution

Pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[4][5][6] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of its biological profile.[7]

The introduction of a nitro group (NO₂) to the pyrazole ring is a key chemical modification. Due to its strong electron-withdrawing nature, the nitro group significantly alters the electronic distribution within the pyrazole scaffold. This modification can enhance the compound's interaction with biological targets and influence its pharmacokinetic properties.[8] The carboxylate group (-COO⁻) at the 5-position further contributes to the molecule's polarity and potential for hydrogen bonding, which is crucial for receptor binding.

Synthesis of Nitro-Substituted Pyrazole-5-Carboxylate Scaffolds

The synthesis of these scaffolds typically involves multi-step reactions. A common strategy is the cyclocondensation of a β-ketoester with a hydrazine derivative.[9] For nitro-substituted pyrazoles, a key starting material is often a nitro-containing precursor.

General Synthetic Workflow:

Caption: General synthetic route to nitro-substituted pyrazole-5-carboxylates.

Detailed Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [9][10]

This protocol describes a common method for synthesizing pyrazole-carboxylate derivatives, which can be subsequently nitrated.

  • Step 1: Formation of the Dioxo-ester Intermediate. Diethyl oxalate is reacted with an appropriate acetophenone derivative in the presence of a base, such as sodium ethoxide, to form a substituted ethyl-2,4-dioxo-4-phenyl butanoate derivative.[9]

  • Step 2: Cyclization with Hydrazine Hydrate. The resulting dioxo-ester is then treated with hydrazine hydrate in a suitable solvent like glacial acetic acid. This step leads to the formation of the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[9]

  • Step 3: Nitration. The synthesized pyrazole-carboxylate can then be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the pyrazole ring. The position of nitration is influenced by the existing substituents and reaction conditions.[11][12]

Therapeutic Applications

Nitro-substituted pyrazole-5-carboxylate scaffolds have demonstrated significant potential across various therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[13] The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[14][15]

Mechanism of Action:

Caption: Inhibition of the cyclooxygenase pathway by pyrazole derivatives.

Studies have shown that certain pyrazole derivatives can effectively reduce prostaglandin E2 levels and exhibit selective inhibition of COX-1 or COX-2.[14] The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of COX inhibition.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema Model [9][10]

This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution (e.g., 1% in saline) is administered into the sub-plantar region of the hind paw.

  • Compound Administration: The test compound (nitro-substituted pyrazole-5-carboxylate derivative) is administered orally or intraperitoneally at a specific dose prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement of Paw Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[7][16][17] The anticancer effects of these compounds are often mediated through multiple mechanisms.

Potential Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[16][18]

  • Kinase Inhibition: Pyrazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[17][19][20]

  • Induction of Apoptosis: Many pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of caspases and other pro-apoptotic pathways.[18]

  • Xanthine Oxidase Inhibition: Some pyrazole analogues have demonstrated anticancer activity by inhibiting xanthine oxidase, an enzyme that can contribute to oxidative stress and cancer progression.[21]

Structure-Activity Relationship (SAR) Insights:

  • The presence of electron-withdrawing groups, such as nitro groups, on the pyrazole scaffold has been shown to enhance antiproliferative activity against certain cancer cell lines.[19]

  • The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence the cytotoxicity.[16] For instance, lipophilic and electron-withdrawing groups on a benzyl substituent can be beneficial for activity against HeLa cell lines.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitro-substituted pyrazole-5-carboxylate derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 (half-maximal inhibitory concentration) value is determined.

Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole ChalconesMCF-7, HeLa-[16]
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneVarious0.2 - 3.4[21]
Pyrazolyl AnalogueHuman Colon Cancer4.2[21]
Pyridopyrazolo-triazineMCF-73.89[7]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][22][23][24][25][26] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs.

Observed Antimicrobial Activities:

  • Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[26][27]

  • Antifungal: Several pyrazole derivatives have shown efficacy against fungal pathogens such as Aspergillus niger and Candida albicans.[23][27]

Experimental Protocol: Agar Cup/Disc Diffusion Method [22][23]

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Compound: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Alternatively, wells (cups) can be made in the agar and filled with the compound solution.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around the disc/cup is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationships (SAR) and Future Directions

The therapeutic potential of nitro-substituted pyrazole-5-carboxylate scaffolds is intrinsically linked to their chemical structure. Understanding the structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[28][29]

Key SAR Observations:

  • Position of the Nitro Group: The position of the nitro group on the pyrazole ring can significantly impact biological activity.[12]

  • Substituents on Phenyl Rings: The nature and position of substituents on any aryl groups attached to the pyrazole core are critical for activity. Electron-donating or electron-withdrawing groups can modulate the compound's electronic properties and steric profile, influencing its interaction with the target.[15]

  • Carboxylate Moiety: The carboxylate group can be esterified or converted to an amide to modulate the compound's physicochemical properties, such as solubility and membrane permeability.

Future Perspectives:

The development of nitro-substituted pyrazole-5-carboxylate scaffolds is a promising area of research. Future efforts should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways involved in the observed biological activities.

  • In Vivo Efficacy and Toxicity Studies: Comprehensive preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.

Conclusion

Nitro-substituted pyrazole-5-carboxylate scaffolds represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for drug discovery and development. This guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms, offering a solid foundation for further research in this exciting field.

References

  • Freitas, M., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. International Journal of Biochemistry & Cell Biology, 172, 106599.
  • Ansari, A., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Molecular Sciences, 25(9), 4607.
  • Pratik, K., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32–38.
  • Cankara Pirol, S., et al. (2014). Recently Reported Biological Activities of Pyrazole Compounds. European Journal of Medicinal Chemistry.
  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][14][30]triazin-7(6 H)-ones and Derivatives. Molecules, 30(18), 3792.

  • Kumar, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • Shaikh, S. K., & Ahmad, M. R. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Various Authors. (2012). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 12, 1259–1273.
  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][14][30]triazin-7(6H)-ones and Derivatives. ResearchGate.

  • Various Authors. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (2023).
  • Various Authors. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library.
  • Various Authors. (n.d.). Anti-Inflammatory Activity of 5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5- Dihydro-1h-Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][14][30]triazin-7(6H). Molecules.

  • Various Authors. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Faria, J. V., et al. (2018).
  • Faria, J. V., et al. (2018).
  • Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Various Authors. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Medicinal Chemistry.
  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Authors. (2021).
  • Various Authors. (2021).
  • Elmorsy, M. R., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives.
  • Various Authors. (n.d.).
  • Dalinger, I. L., et al. (2025). Synthesis of 1- and 5-(pyrazolyl)tetrazole amino and nitro derivatives. Russian Chemical Bulletin, 65(1), 183-193.
  • Various Authors. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters, 24(9), 2135-2139.
  • Various Authors. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Dalinger, I. L., et al. (2025). Nitropyrazoles (review).
  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
  • Various Authors. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7789.
  • Various Authors. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Various Authors. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances.
  • Various Authors. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Chemistry.
  • Al-Omar, M. A., & Amr, A.-G. E. (2018).
  • El Shehry, M. F., et al. (2021).
  • Various Authors. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemical and Pharmaceutical Research.
  • Sharma, P. K., et al. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research, 21(9), 2702–2708.
  • Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22).
  • Various Authors. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a cornerstone of a compound's developability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of bioavailability, formulability, and ultimately, clinical efficacy. Poor solubility can present significant hurdles, leading to unpredictable in vivo performance and increased development costs.[1]

This guide provides a detailed technical framework for the systematic determination and analysis of the solubility of a novel pyrazole derivative, methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate, in a range of organic solvents. Pyrazole derivatives are a significant class of heterocyclic compounds, frequently investigated for their diverse pharmacological activities.[2][3][4] A thorough understanding of their solubility is essential for advancing these promising molecules from the laboratory to clinical applications.

As direct experimental solubility data for methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is not yet publicly available, this document is structured as a comprehensive "how-to" guide. It will equip the reader with the necessary protocols and theoretical understanding to independently generate and interpret high-quality solubility data. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.

Synthesis and Characterization of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate: Establishing a Pure and Well-Characterized Analyte

The foundation of any accurate physicochemical measurement is the purity and well-defined structure of the compound under investigation. This section outlines a plausible synthetic route and the necessary characterization to ensure the integrity of the target molecule, methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate. While a specific synthesis for this exact molecule is not readily found in the literature, a general and adaptable approach for the synthesis of similar pyrazole carboxylates is presented.

A common and effective method for the synthesis of pyrazole derivatives involves the cyclocondensation reaction of a β-ketoester with a hydrazine derivative.[4][5] In this case, a plausible route would involve the reaction of a substituted chalcone with hydrazine hydrate in the presence of an acid catalyst.[6]

Illustrative Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Chalcone Substituted Chalcone Product Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate Chalcone->Product Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Product Solvent Ethanol/Formic Acid Heat Reflux

Caption: Illustrative synthetic pathway for the target compound.

Characterization:

Following synthesis and purification (e.g., by recrystallization), a comprehensive characterization of the compound is mandatory to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the regiochemistry of the substituents on the pyrazole ring.[5]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >99% is desirable for accurate solubility measurements.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[7] This technique involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and its ability to determine the true equilibrium solubility, which is a critical parameter for thermodynamic analysis.[7][8] Kinetic solubility, while useful for high-throughput screening, can be influenced by the dissolution rate and may not represent the true thermodynamic equilibrium.[9]

Step-by-Step Experimental Protocol

Materials:

  • Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (well-characterized, purity >99%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of high purity (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or temperature-controlled incubator with shaking capabilities

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

  • Addition of Excess Solute: To a series of vials, add an excess amount of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate to a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[7]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC. A pre-constructed calibration curve is essential for accurate quantification.[1]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Shake at constant temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (UV-Vis/HPLC) E->F

Caption: Experimental workflow for the shake-flask method.

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and further analysis.

Tabulation of Solubility Data

The mole fraction solubility (x) of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate in each solvent at different temperatures should be calculated and presented in a table.

Table 1: Hypothetical Mole Fraction Solubility (x) of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate in Various Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
298.15x₁x₂x₃x₄
303.15y₁y₂y₃y₄
308.15z₁z₂z₃z₄
313.15w₁w₂w₃w₄

*Note: This table presents a template for organizing experimental data. The values are placeholders and should be replaced with actual experimental results.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable for correlating and predicting solubility data, as well as for deriving important thermodynamic parameters of the dissolution process.

The Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature.[11] It is expressed as:

ln x = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and allows for the calculation of the standard enthalpy of dissolution (ΔH°sol) and the standard entropy of dissolution (ΔS°sol).[11][12] The integrated form of the van't Hoff equation is:

ln x = -ΔH°sol / (RT) + ΔS°sol / R

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of dissolution

  • ΔS°sol is the standard entropy of dissolution

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

A plot of ln x versus 1/T should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.

The standard Gibbs free energy of dissolution (ΔG°sol) can then be calculated using the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

G cluster_data Experimental Data cluster_models Thermodynamic Models cluster_params Thermodynamic Parameters Data Mole Fraction Solubility (x) at various Temperatures (T) Apelblat Apelblat Equation ln x = A + B/T + C ln(T) Data->Apelblat Correlation VantHoff van't Hoff Plot ln x vs. 1/T Data->VantHoff Analysis Enthalpy Enthalpy of Dissolution (ΔH°sol) VantHoff->Enthalpy From Slope Entropy Entropy of Dissolution (ΔS°sol) VantHoff->Entropy From Intercept Gibbs Gibbs Free Energy of Dissolution (ΔG°sol) Enthalpy->Gibbs Entropy->Gibbs

Sources

The 3-Aryl-1H-Pyrazole-5-Carboxylate Scaffold: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and synthetic evolution of 3-aryl-1H-pyrazole-5-carboxylate derivatives.

Introduction: The Pharmacophore Defined

The 3-aryl-1H-pyrazole-5-carboxylate is a privileged structural motif in medicinal chemistry, serving as a rigid bioisostere for amides and esters in drug design.[1] Its core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (pyrazole), substituted at the 3-position with an aromatic ring and at the 5-position with a carboxylate group (ester or acid).[1]

The Tautomeric Enigma

A critical technical nuance of this scaffold is the tautomerism inherent to the N-unsubstituted (1H) species. In solution, 3-aryl-1H-pyrazole-5-carboxylate (A) exists in rapid equilibrium with 5-aryl-1H-pyrazole-3-carboxylate (B) via proton transfer between N1 and N2.[1]

  • Structure A: Aryl at C3, Carboxyl at C5.[1]

  • Structure B: Aryl at C5, Carboxyl at C3.[1]

While chemically equivalent in the 1H-form, this distinction becomes the defining synthetic challenge when the nitrogen is alkylated (e.g., in drugs like Celecoxib or Rimonabant analogs), locking the regiochemistry into a fixed, non-interconvertible state.[1]

Historical Genesis: From Dye Chemistry to Therapeutics[1]

The discovery of this scaffold is not a singular event but an evolution of Ludwig Knorr’s foundational work in 1883. While Knorr is famous for Antipyrine (the first synthetic analgesic), the specific pathway to the carboxylate derivatives emerged through the integration of Claisen Condensation chemistry.[1]

Timeline of Discovery
  • 1883 (The Knorr Pyrazole Synthesis): Ludwig Knorr discovers that reacting hydrazines with 1,3-dicarbonyl compounds yields pyrazoles.[1] This established the heterocyclic core.[2]

  • 1887 (The Claisen Condensation): Ludwig Claisen perfects the base-mediated condensation of esters. Crucially, he demonstrates that diethyl oxalate can react with ketones (like acetophenone) to form

    
    -diketoesters .[1]
    
  • Early 20th Century: Chemists combine these two methodologies. The reaction of acetophenone with diethyl oxalate yields ethyl 2,4-dioxo-4-phenylbutanoate , which, upon treatment with hydrazine, cyclizes to form the ethyl 3-phenyl-1H-pyrazole-5-carboxylate.[1]

This specific sequence—Claisen Acylation followed by Knorr Cyclization —remains the industry standard for generating this scaffold today.

Synthetic Evolution: The Regioselectivity Paradox

The synthesis of 3-aryl-1H-pyrazole-5-carboxylates is dominated by the challenge of regiocontrol . The choice of hydrazine source dictates the final isomer ratio.

The "Claisen + Hydrazine" Route (Standard Protocol)

This route is the most reliable for generating the 1H-parent scaffold.

Step 1: Claisen Condensation[1][3]
  • Reagents: Acetophenone + Diethyl Oxalate.

  • Base: Sodium Ethoxide (NaOEt).[1]

  • Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate (a 1,3-diketone equivalent).[1]

  • Mechanism: The enolate of acetophenone attacks the electrophilic oxalate ester.

Step 2: Cyclization[1]
  • Reagent: Hydrazine Hydrate (

    
    ).[1]
    
  • Outcome: Formation of the 3-aryl-1H-pyrazole-5-carboxylate.

  • Regiochemistry: Because hydrazine is symmetric, only one product is formed (subject to tautomerism).[1]

The N-Substituted Challenge

When using substituted hydrazines (e.g., phenylhydrazine or methylhydrazine) to target drug-like molecules, the reaction yields a mixture of two regioisomers:

  • 1-substituted-3-aryl-5-carboxylate (Often preferred sterically).[1]

  • 1-substituted-5-aryl-3-carboxylate (Often preferred electronically depending on solvent).[1]

Technical Insight: To force the production of the 1,5-diaryl isomer (common in COX-2 inhibitors), researchers often use arylhydrazine hydrochlorides in polar solvents, whereas free arylhydrazines in non-polar solvents may favor the 1,3-isomer.[1]

Visualization: Synthetic Pathways & Regiochemistry[1]

The following diagram illustrates the divergent synthetic pathways controlled by the choice of hydrazine species.

PyrazoleSynthesis Acetophenone Acetophenone (Starting Material) Diketoester Ethyl 2,4-dioxo-4-phenylbutanoate (Key Intermediate) Acetophenone->Diketoester Claisen Condensation (NaOEt, EtOH) DiethylOxalate Diethyl Oxalate (Electrophile) DiethylOxalate->Diketoester Product1H 3-Aryl-1H-pyrazole-5-carboxylate (Tautomeric Mix) Diketoester->Product1H Cyclization (with Hydrazine) Isomer13 1-R-3-Aryl-5-carboxylate (Regioisomer A) Diketoester->Isomer13 Cyclization (with R-Hydrazine) Isomer15 1-R-5-Aryl-3-carboxylate (Regioisomer B) Diketoester->Isomer15 Competitive Pathway Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product1H SubHydrazine R-Hydrazine (e.g., Ph-NHNH2) SubHydrazine->Isomer13 SubHydrazine->Isomer15

Caption: Divergent synthesis of pyrazole carboxylates via Claisen condensation intermediate.

Pharmacological Significance & SAR

The 3-aryl-1H-pyrazole-5-carboxylate scaffold has evolved from a simple chemical building block to a core pharmacophore in several therapeutic areas.

Key Biological Targets[1]
Therapeutic AreaMechanism of ActionRole of Scaffold
Anti-Inflammatory COX-2 Inhibition The pyrazole ring orients the aryl groups into the COX-2 hydrophobic pocket. The carboxylate often serves as a hydrogen bond acceptor or is converted to a sulfonamide/amide.
Metabolic Disorders CB1 Receptor Antagonism Analogs of Rimonabant . The 1,5-diaryl arrangement is critical for receptor affinity.[1] The C3-carboxylate is often derivatized to an amide.
Oncology Kinase Inhibition Used in EGFR and VEGFR inhibitors. The nitrogen atoms in the pyrazole ring mimic the adenine ring of ATP, binding to the kinase hinge region.[1]
Antimicrobial PfDHODH Inhibition Recent studies identify 3-aryl-5-hydroxy-4-carboxylates (closely related) as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (malaria target).[1]
Structure-Activity Relationship (SAR) Logic[1]
  • C3-Aryl Group: Essential for hydrophobic stacking interactions. Electron-withdrawing groups (e.g., -F, -CF3) often enhance metabolic stability and potency.[1]

  • C5-Carboxylate: The "warhead" attachment point.

    • Free Acid: High polarity, poor cell permeability (often inactive in vivo).[1]

    • Ethyl/Methyl Ester: Prodrug form or intermediate.

    • Amide/Hydrazide: High biological activity (hydrogen bonding capability).[1]

  • N1-Position: The "steering wheel" for selectivity. Bulky groups (phenyl, tert-butyl) here determine the 3D conformation and selectivity between receptor subtypes (e.g., COX-1 vs COX-2).[1]

Experimental Protocol: Synthesis of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate[1]

Objective: To synthesize the parent scaffold via the Claisen-Knorr sequence. This protocol is self-validating through the observation of the intermediate precipitate and final solid formation.

Reagents
  • Acetophenone (10 mmol)[1]

  • Diethyl Oxalate (12 mmol)[1]

  • Sodium Ethoxide (12 mmol, prepared in situ or commercial)[1]

  • Hydrazine Hydrate (15 mmol)[1]

  • Ethanol (Absolute)[1][4]

  • Acetic Acid (Glacial)[1][2][4][5]

Step-by-Step Methodology
  • Claisen Condensation (Formation of Diketoester):

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • Add acetophenone and diethyl oxalate dropwise while stirring at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation Point: The solution should turn yellow/orange, and a solid sodium enolate salt may precipitate.[1]

    • Acidify with dilute HCl to pH 4–5 to liberate the free ethyl 2,4-dioxo-4-phenylbutanoate .[1] Extract with ethyl acetate, dry, and concentrate.[1][6]

  • Cyclization (Knorr Reaction):

    • Redissolve the crude diketoester in ethanol.

    • Add hydrazine hydrate dropwise at 0°C (Exothermic reaction).

    • Reflux the mixture for 2–3 hours.

    • Validation Point: Upon cooling, the product often precipitates as a white or off-white solid.[1]

    • Filter the solid and recrystallize from ethanol/water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around

      
       7.2–7.5 ppm and the broad NH signal (if exchangeable) >13 ppm.
      
    • Tautomer Check: In solution, you will observe a single set of signals due to rapid tautomerism.[1]

References

  • Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] [1]

  • Claisen, L. (1887).[1] "Ueber die Einführung von Säureradicalen in Ketone". Berichte der deutschen chemischen Gesellschaft, 20(1), 655–657.[1]

  • Aggarwal, R., et al. (2022).[1] "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase". Molecules, 27(15), 4763.[1]

  • Frizzo, C. P., et al. (2014).[1] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones". Journal of Organic Chemistry, 79(11), 5039–5046.[1]

  • Bansal, R., et al. (2018).[1] "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents". Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

Sources

Pharmacophore Modeling of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate . This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with approved kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib).

Rather than treating this molecule as a static entity, this guide approaches it as a Hit-to-Lead candidate . We will dissect its electronic features, explore its tautomeric states, and construct a pharmacophore hypothesis suitable for Kinase Target Fishing and Bioisosteric Replacement (specifically targeting the metabolic liability of the nitro group).

Chemical Space & Structural Anatomy

Before computational modeling, a qualitative assessment of the ligand's electronic landscape is required. The molecule consists of three distinct pharmacophoric zones.

Electronic Feature Mapping
Feature ZoneChemical MoietyPharmacophoric DescriptorBiological Interaction Potential
Core 1H-PyrazoleHBD / HBA / Arom Hinge Binder: The NH (donor) and N: (acceptor) motif is the classic "bidentate" binder for the ATP-binding site of kinases (e.g., interacting with the backbone of the hinge region).
Tail 3-NitrophenylHyd / Arom / HBA Hydrophobic Pocket: Occupies the hydrophobic back-pocket (Gatekeeper region). The Nitro group (

) is a strong H-bond acceptor but also a structural alert (toxicity).
Head Methyl EsterHBA Solvent Interface: The carbonyl oxygen acts as an acceptor. The methyl group provides weak hydrophobic contact or points toward the solvent front.

Legend: HBD = Hydrogen Bond Donor; HBA = Hydrogen Bond Acceptor; Arom = Aromatic Ring; Hyd = Hydrophobic.

The Tautomerism Challenge

The pyrazole ring exists in annular tautomerism (


- vs. 

-). In the crystal state, 3-(3-nitrophenyl) pyrazoles often favor a planar conformation to maximize conjugation between the phenyl and pyrazole rings [1]. However, in solution and within protein active sites, the tautomeric state is dictated by the specific H-bond network of the receptor.
  • Directive: When generating conformers, you must generate both tautomers (1H-pyrazole-3-carboxylate and 1H-pyrazole-5-carboxylate) and allow the software to treat them as distinct chemical entities during the alignment phase.

Ligand-Based Pharmacophore Generation

In the absence of a co-crystallized structure for this specific ester, we utilize Ligand-Based Drug Design (LBDD) to derive a hypothesis.

Conformational Analysis Protocol

The flexibility of the bond connecting the phenyl and pyrazole rings (C-C bond) allows for rotation. While conjugation favors planarity, steric clashes with the enzyme often force a twist.

Step-by-Step Protocol:

  • Sketching: Build the 2D structure of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

  • Force Field Selection: Use MMFF94x or OPLS4 . These fields accurately parameterize the nitro group's electrostatics and the conjugated bi-aryl system.

  • Search Method: Stochastic Monte Carlo or Low-Mode MD.

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy conformers).

    • RMSD Cutoff: 0.5 Å (to eliminate redundant conformers).

  • Torsion Scan: Specifically scan the dihedral angle between the pyrazole and the nitrophenyl ring.

    • Insight: Expect energy minima at ~0° and ~180° (planar), but accessible minima at ~30-40° twist.

Pharmacophore Feature Definition

Based on the low-energy ensemble, define the following 3D features:

  • F1 (Vector): H-bond Donor (Pyrazole NH).

  • F2 (Vector): H-bond Acceptor (Pyrazole N).[1]

  • F3 (Centroid): Aromatic Ring (Phenyl).[2]

  • F4 (Vector): H-bond Acceptor (Nitro group - one or both oxygens).

  • F5 (Vector): H-bond Acceptor (Ester Carbonyl).

Structure-Based Integration (Target Fishing)

Given the scaffold's similarity to known kinase inhibitors, we validate the ligand-based model by docking it into a representative kinase target. This is known as "Reverse Pharmacophore Mapping."

The "Hinge-Binder" Hypothesis

We assume the pyrazole mimics the adenine ring of ATP.

Reference Target: CDK2 or p38 MAPK .

  • Rationale: These kinases have deep pockets that accommodate the 3-nitrophenyl "tail" and require the bidentate pyrazole interaction.

Docking Protocol (Validation)
  • Protein Prep: Retrieve PDB ID: 1DI8 (CDK2) or representative JAK2 structure. Strip waters (except conserved structural waters).

  • Grid Generation: Center the grid on the hinge region (residues Leu83 in CDK2).

  • Docking: Rigid receptor, flexible ligand.

  • Interaction Fingerprint: Filter poses where the Pyrazole NH makes an H-bond with the backbone carbonyl of the hinge residue, and the Pyrazole N makes an H-bond with the backbone NH.

Workflow Visualization

The following diagram illustrates the workflow from chemical structure to validated pharmacophore model.

PharmacophoreWorkflow cluster_prep Preparation Phase cluster_model Modeling Phase cluster_valid Validation Phase Start Methyl 3-(3-nitrophenyl) -1H-pyrazole-5-carboxylate Tautomer Tautomer Generation (1H vs 2H) Start->Tautomer Conform Conformational Search (MMFF94x / OPLS4) Tautomer->Conform Align Molecular Alignment (Flexible Fit) Conform->Align FeatExtract Feature Extraction (HBD, HBA, Arom) Align->FeatExtract Dock Docking (CDK2/JAK2) Hinge Region FeatExtract->Dock Map to Target Refine Refined Model + Exclusion Volumes Dock->Refine Interaction Check

Figure 1: End-to-end workflow for deriving a structure-based pharmacophore from the ligand scaffold.

Strategic Optimization: Scaffold Hopping

The ultimate goal of modeling this compound is often Scaffold Hopping —finding a novel molecule that matches the pharmacophore but improves properties.

The Nitro Liability

The 3-nitrophenyl group is a "structural alert." Nitro groups can be reduced metabolically to toxic hydroxylamines or amines (genotoxicity risk).

  • Modeling Task: Use the pharmacophore model to screen for bioisosteres of the nitro group.

  • Replacements: Look for groups that match the F4 (HBA) and F3 (Aromatic) features but lack toxicity.

    • Candidates: Nitrile (-CN), Trifluoromethyl (-CF3), or a Pyridine ring nitrogen.

Exclusion Volumes

When refining the model based on the Docking (Section 3.2), you must add Exclusion Volumes (spheres representing the receptor wall).

  • Significance: The methyl ester at position 5 might clash with the "Gatekeeper" residue in certain kinases. If docking shows a clash, the pharmacophore must mark this region as "Forbidden," guiding the synthesis of smaller analogs (e.g., removing the methyl or changing to a primary amide).

Interaction Network Diagram

To visualize the specific binding hypothesis utilized in this guide, we map the ligand features to the generic Kinase ATP-binding pocket.

InteractionMap cluster_ligand Ligand: Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate cluster_receptor Receptor: Generic Kinase Pocket L_NH Pyrazole -NH (Donor) R_Hinge_CO Hinge Backbone C=O (Glu/Leu) L_NH->R_Hinge_CO H-Bond (2.8Å) L_N Pyrazole -N= (Acceptor) R_Hinge_NH Hinge Backbone -NH (Glu/Leu) L_N->R_Hinge_NH H-Bond (2.9Å) L_Ph Phenyl Ring (Hydrophobic) R_Gatekeeper Gatekeeper Residue (Hydrophobic) L_Ph->R_Gatekeeper Pi-Alkyl / Van der Waals L_Nitro Nitro Group (Acceptor/Electrostatic) R_Solvent Solvent Front (Lys/Asp) L_Nitro->R_Solvent Electrostatic / H-Bond

Figure 2: Interaction map showing the "Bidentate Hinge Binding" mode characteristic of pyrazole scaffolds.

References

  • Crystal Structure & Planarity: Zhang, Y., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Kinase Pharmacophore (JAKs): Tellis, C., et al. (2020). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Link

  • Pyrazole as Privileged Scaffold: Fizzo, R., et al. (2023).[3][4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

  • COX-2 Inhibition: Al-Karmalawy, A. A., et al. (2021).[5] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Link

  • Compound Data: PubChem. Methyl 3-nitro-1H-pyrazole-5-carboxylate (CID 135452337).[6][7] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of modern drug discovery, methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate serves as a high-value "bifunctional scaffold." Its utility stems from the orthogonal reactivity of its substituents: the nitro group (a masked aniline) and the methyl ester (an electrophilic carbonyl). This scaffold is particularly privileged in the design of kinase inhibitors (e.g., p38 MAPK, B-Raf) and GPCR ligands, where the pyrazole core acts as a rigid linker capable of hydrogen bonding within the enzyme active site [1, 2].

This guide outlines the synthesis, validation, and divergent functionalization of this intermediate, treating it not as a final product but as a "molecular hub" for generating diverse chemical libraries.

Chemical Profile & Reactivity "Hub" Logic

The molecule possesses three distinct vectors for modification, allowing for the rapid generation of Structure-Activity Relationship (SAR) data:

VectorFunctional GroupReactivity ProfileMedicinal Application
Vector A 3-Nitro (Aryl)Latent AminePrecursor to anilines for urea/amide formation (Hinge Binding).
Vector B 5-EsterElectrophileHydrolysis to acid for amide coupling; Reduction to alcohol.
Vector C Pyrazole NHNucleophileN-alkylation/arylation to tune lipophilicity and metabolic stability.
Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate feeds into multiple drug discovery campaigns.

G Start Starting Materials (3-Nitroacetophenone + Dimethyl Oxalate) Core Methyl 3-(3-nitrophenyl)- 1H-pyrazole-5-carboxylate (THE SCAFFOLD) Start->Core Claisen + Cyclization PathA Path A: Nitro Reduction (Aniline Formation) Core->PathA Fe/NH4Cl PathB Path B: Ester Hydrolysis (Acid Formation) Core->PathB LiOH PathC Path C: N-Alkylation (R-Group Tuning) Core->PathC R-X / Base Lib1 Urea/Amide Library (Kinase Hinge Binders) PathA->Lib1 Lib2 Amide/Heterocycle Library (Solvent Exposed Region) PathB->Lib2 Lib3 N-Substituted Analogs (PK/ADME Optimization) PathC->Lib3

Figure 1: Divergent synthesis pathways originating from the central pyrazole scaffold.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Objective: Synthesize methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate from commercially available precursors. Mechanism: Claisen condensation followed by Knorr-type pyrazole cyclization.

Reagents:

  • 3-Nitroacetophenone (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Sodium methoxide (NaOMe) (1.5 eq) or Sodium hydride (NaH)

  • Hydrazine hydrate (1.2 eq)

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Claisen Condensation (Formation of Diketoester):

    • Dissolve 3-nitroacetophenone (10 mmol) and dimethyl oxalate (12 mmol) in anhydrous MeOH (20 mL).

    • Cool to 0°C. Slowly add NaOMe (15 mmol) solution dropwise to control the exotherm.

    • Critical Step: Allow to warm to room temperature (RT) and stir for 4–6 hours. The formation of the enolate is driven by the precipitation of the sodium salt.

    • Validation: Monitor TLC (Hexane/EtOAc 7:3). The starting ketone (Rf ~0.5) should disappear, replaced by a polar baseline spot (the salt) or a new spot (Rf ~0.3) if acidified aliquot is checked.

    • Workup: Acidify with 1N HCl to pH 4. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. This yields the crude diketoester intermediate (methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate).

  • Cyclization (Pyrazole Formation):

    • Dissolve the crude diketoester in EtOH (30 mL).

    • Add hydrazine hydrate (12 mmol) dropwise.[1]

    • Optimization: Add catalytic glacial acetic acid (0.5 mL) to accelerate dehydration.

    • Reflux for 2–4 hours.

    • Validation: Monitor TLC. A new fluorescent spot (pyrazole) will appear.

    • Purification: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, concentrate and recrystallize from EtOH/Water.

Yield Expectation: 65–80%. QC Criteria: 1H NMR (DMSO-d6) should show a singlet ~7.3–7.5 ppm (Pyrazole H-4) and a broad singlet >13 ppm (NH).

Protocol B: The "Nitro Switch" (Reduction to Aniline)

Objective: Unmask the amine to enable urea/amide synthesis (e.g., for kinase hinge binding motifs). Why this method? We utilize Iron/Ammonium Chloride (Fe/NH4Cl) rather than catalytic hydrogenation. This is a chemoselective method that tolerates the pyrazole ring and ester functionality without risk of reducing the ester or potential halogen substituents added in later steps [3].

Reagents:

  • Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (1.0 eq)

  • Iron powder (5.0 eq, fine mesh)

  • Ammonium chloride (5.0 eq)

  • Solvent: EtOH/Water (4:1 ratio)

Methodology:

  • Suspend the nitro-pyrazole in EtOH/Water (4:1).

  • Add NH4Cl and Iron powder.

  • Heat to reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended due to iron slurry).

  • Validation: Monitor by LCMS. The mass will shift by -30 Da (Loss of O2, gain of H2: -32 + 2 = -30). Visually, the reaction turns from yellow/orange to a rusty brown sludge.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot MeOH. Concentrate the filtrate.

  • Isolation: The amine product is often stable but air-sensitive over long periods. Use immediately or store under Argon.

Protocol C: Library Generation (Amide Coupling)

Objective: Functionalize the newly formed aniline.

Methodology:

  • Dissolve the aniline intermediate (Protocol B product) in DMF.

  • Add Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir at RT for 12 hours.

  • Self-Validating Step: Check LCMS for [M+H]+ corresponding to the amide. If starting material persists, heat to 50°C (anilines on pyrazole-phenyl rings can be sterically hindered or electron-deficient).

Structural Logic & Tautomerism

Researchers must be aware that 1H-pyrazoles exist in annular tautomerism .

  • In solution (DMSO/MeOH), the proton shuttles between N1 and N2.

  • Therefore, Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is chemically equivalent to Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate until the nitrogen is alkylated.

  • Implication: If you perform N-alkylation (Vector C) before determining the regiochemistry, you will get a mixture of isomers (N1-alkyl vs N2-alkyl) which often have vastly different biological activities.

Figure 2: Tautomeric equilibrium of the 1H-pyrazole core.

References

  • Biological Activity of Pyrazoles

    • N-(3-Nitrophenylpyrazole) Curcumin derivatives inhibit alpha-synuclein aggregation.[2]

    • Source:

  • Synthesis & Regiochemistry

    • Base-mediated reaction of hydrazones and nitroolefins... synthesis of 1,3,4-trisubstituted pyrazoles.[3] (Provides context on regioselectivity challenges).

    • Source:

  • Nitro Reduction Protocols

    • Comparison of methods (Fe/NH4Cl vs Hydrogen
    • Source:

  • General Pyrazole Synthesis (Knorr)

    • Direct Preparation of N-Substituted Pyrazoles.[4]

    • Source:

Disclaimer: All protocols involve hazardous chemicals (Hydrazine is toxic/carcinogenic; Nitro compounds are potentially explosive). Perform all work in a fume hood with appropriate PPE.

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate , a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents. By utilizing a sequential one-pot Claisen condensation-cyclization strategy, this method reduces reaction times from 12–24 hours (thermal reflux) to under 30 minutes while improving yield and purity. The protocol leverages the kinetic advantages of dielectric heating to overcome the activation energy barrier of the initial enolate formation and subsequent dehydration.

Introduction & Scientific Rationale

The Target Scaffold

The 1,3,5-trisubstituted pyrazole motif is a pharmacophore of significant interest in medicinal chemistry.[1] The specific derivative, methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate , serves as a versatile intermediate. The 3-nitrophenyl group provides a handle for reduction to an aniline (enabling further derivatization via amide coupling or Buchwald-Hartwig amination), while the 5-carboxylate allows for ester hydrolysis, amidation, or reduction to heterocycles like oxadiazoles.

The Microwave Advantage

Conventional synthesis involves a base-catalyzed Claisen condensation of 3-nitroacetophenone with dimethyl oxalate, followed by isolation of the diketoester and subsequent cyclization with hydrazine. This traditional route suffers from:

  • Long reaction times: The Claisen step often requires prolonged reflux.

  • Equilibrium limitations: The condensation is reversible; microwave irradiation shifts the equilibrium forward by rapidly removing volatile byproducts (methanol) if the vessel is vented or by accessing higher temperatures in sealed vessels.

  • Solvent waste: Intermediate isolation consumes excessive solvents.

This protocol employs a Microwave-Assisted Organic Synthesis (MAOS) approach, utilizing a sequential addition ("telescoped") method to perform both steps in a single vessel.

Chemical Mechanism & Retrosynthesis

The synthesis proceeds via two distinct mechanistic phases:[2][3]

  • Claisen Condensation: Deprotonation of 3-nitroacetophenone generates an enolate, which attacks dimethyl oxalate. Elimination of methoxide yields the

    
    -diketoester intermediate.
    
  • Knorr Pyrazole Synthesis: Hydrazine acts as a dinucleophile. It attacks the most reactive carbonyl (typically the ketone adjacent to the aryl ring or the ester, depending on conditions, but regioselectivity here favors the 3-aryl-5-carboxylate product under controlled pH). Subsequent dehydration aromatizes the ring.

Mechanistic Pathway (Graphviz)

ReactionMechanism Start 3-Nitroacetophenone + Dimethyl Oxalate Enolate Enolate Formation (Base Catalyzed) Start->Enolate NaOMe/MeOH MW: 100°C, 10 min Intermediate Diketoester Intermediate (Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate) Enolate->Intermediate - MeOH Hydrazine Addition of Hydrazine Hydrate Intermediate->Hydrazine Sequential Addition Cyclization Cyclization & Dehydration Hydrazine->Cyclization Nucleophilic Attack (- H2O) Product Methyl 3-(3-nitrophenyl)- 1H-pyrazole-5-carboxylate Cyclization->Product Aromatization MW: 85°C, 10 min

Figure 1: Sequential one-pot reaction pathway for the synthesis of the target pyrazole.

Materials & Equipment

Reagents
  • 3-Nitroacetophenone (CAS: 121-89-1): 1.0 equiv. (Limiting reagent)

  • Dimethyl Oxalate (CAS: 553-90-2): 1.2 equiv.

  • Sodium Methoxide (0.5M in MeOH): 1.5 equiv. (Base)

  • Hydrazine Hydrate (80%): 1.2 equiv.

  • Glacial Acetic Acid: For pH adjustment.

  • Ethanol (Absolute): Reaction solvent.

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar) and temperature monitoring (IR or fiber optic).

  • Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

  • Magnetic Stirring: High-speed stir bar required.

Experimental Protocol

Step 1: Claisen Condensation (Formation of Diketoester)
  • Preparation: In a 10 mL microwave vial, dissolve 3-nitroacetophenone (165 mg, 1.0 mmol) and dimethyl oxalate (142 mg, 1.2 mmol) in dry methanol (3 mL).

  • Base Addition: Add sodium methoxide solution (0.5 M in MeOH, 3.0 mL, 1.5 mmol) dropwise. Seal the vial.

  • Irradiation 1: Program the microwave reactor:

    • Temperature: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Observation: The solution will turn a deep yellow/orange color, indicating enolate and diketoester formation.

Step 2: Cyclization (Knorr Reaction)
  • Acidification: Decap the vial carefully (after cooling to <50°C). Add glacial acetic acid dropwise to adjust pH to ~4–5. This prevents side reactions and promotes the cyclization of hydrazine.

  • Hydrazine Addition: Add hydrazine hydrate (60 µL, ~1.2 mmol). Reseal the vial.

  • Irradiation 2: Program the microwave reactor:

    • Temperature: 90°C

    • Time: 10 minutes

    • Power: Dynamic (Max 100 W)

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into ice-cold water (20 mL).

    • A precipitate should form immediately. Stir for 15 minutes.

    • Filter the solid under vacuum and wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

Step 3: Purification & Characterization[4]
  • Purification: Recrystallize the crude solid from hot ethanol.

  • Yield: Expected yield 85–92%.

  • Appearance: Pale yellow to off-white needles.

Experimental Workflow Diagram

Workflow cluster_prep Step 1: Claisen Condensation cluster_cycl Step 2: Cyclization cluster_iso Isolation Mix Mix 3-Nitroacetophenone + Dimethyl Oxalate + NaOMe in MeOH MW1 MW Irradiation 100°C, 10 min Mix->MW1 Acid Acidify with AcOH Add Hydrazine Hydrate MW1->Acid MW2 MW Irradiation 90°C, 10 min Acid->MW2 Quench Pour into Ice Water Precipitate forms MW2->Quench Filter Vacuum Filtration Wash with Cold EtOH Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Data Interpretation

Characterization Data

The following spectral data confirms the structure of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate :

Data TypeExpected Signal / ValueAssignment
Physical State Solid, mp 208–210°C-
¹H NMR (DMSO-d₆)

14.1 (br s, 1H)
NH (Pyrazole)

8.65 (t, 1H)
Ar-H (C2' - ortho to NO2)

8.25 (d, 1H)
Ar-H (C4')

8.18 (d, 1H)
Ar-H (C6')

7.75 (t, 1H)
Ar-H (C5')

7.45 (s, 1H)
Pyrazole H-4

3.85 (s, 3H)
O-CH₃ (Ester)
LC-MS [M+H]⁺ = 248.06Molecular Ion
Troubleshooting Guide
  • Low Yield: Ensure the NaOMe is fresh. Moisture in the methanol can hydrolyze the dimethyl oxalate before reaction. Use anhydrous methanol.

  • Regioisomers: While the 3-(3-nitrophenyl) isomer is thermodynamically favored, trace amounts of the 5-(3-nitrophenyl) isomer may form. Recrystallization from ethanol effectively removes the minor isomer.

  • Pressure Spikes: If the microwave vessel vents, reduce the temperature to 85°C and extend time to 15 minutes. The evolution of methanol increases pressure.

Safety Considerations

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. It is also a reducing agent; avoid contact with strong oxidizers.

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the final product residue to dryness; always use a solvent carrier.

  • Microwave Safety: Ensure vessels are rated for the pressure generated by methanol at 100°C (approx. 3–4 bar). Do not exceed vessel volume limits (fill only to 2/3 capacity).

References

  • Microwave Assisted Synthesis of Pyrazoles. Rasayan Journal of Chemistry. (2010).[3] General methodology for pyrazole synthesis using microwave irradiation. Link

  • Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazoles. Journal of Heterocyclic Chemistry. (2009). Discusses the regioselectivity of hydrazine addition to diketoesters. Link

  • Synthesis of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate. PubChem Compound Summary. (2025).[2][4][5][6] Structural and safety data. Link

  • Green Synthesis of Pyrazoles. Current Organic Chemistry. Reviews the environmental benefits of one-pot microwave protocols. Link

Sources

Application Notes & Protocols: Strategic Functionalization of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in modern drug discovery.[1][2][3][4] Their remarkable versatility stems from their unique electronic properties and the multiple sites available for chemical modification, allowing for the fine-tuning of steric and electronic characteristics.[5] This structural flexibility has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anti-cancer medication crizotinib.[1][6][7] The pyrazole nucleus is a key pharmacophore that can engage in various interactions with biological targets.[2]

Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate serves as an excellent starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the strategic functionalization of this scaffold to conduct thorough Structure-Activity Relationship (SAR) studies. We will explore key chemical transformations at three primary positions: the nitro group on the phenyl ring, the ester at the 5-position of the pyrazole, and the pyrazole core itself.

Strategic Functionalization Points for SAR Exploration

The functionalization strategy for methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is designed to systematically probe the chemical space around the core scaffold. The following diagram illustrates the key modification points:

SAR_Strategy cluster_R1 R1: Phenyl Ring Modifications cluster_R2 R2: Pyrazole C5 Modifications cluster_R3 R3: Pyrazole Core Modifications Core Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate R1_node 3-Nitrophenyl Core->R1_node R1 R2_node Methyl Ester Core->R2_node R2 R3_node Pyrazole N1/N2 Core->R3_node R3 R1_mod1 Reduction to Amine R1_node->R1_mod1 R1_mod3 Bioisosteric Replacement R1_node->R1_mod3 R1_mod2 Amide/Sulfonamide Formation R1_mod1->R1_mod2 R2_mod1 Hydrolysis to Carboxylic Acid R2_node->R2_mod1 R2_mod2 Amide Coupling R2_mod1->R2_mod2 R3_mod1 N-Alkylation/Arylation R3_node->R3_mod1 R3_mod2 C4 Functionalization R3_node->R3_mod2

Caption: Key functionalization points for SAR studies.

Part 1: Modification of the 3-Nitrophenyl Group

The 3-nitrophenyl substituent offers a versatile handle for a variety of chemical transformations, primarily through the reduction of the nitro group to an aniline. This aniline intermediate opens up a vast chemical space for derivatization.

Protocol: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in medicinal chemistry.[8] Several methods are available, with the choice depending on the presence of other functional groups and the desired selectivity.[9][10] A common and reliable method involves the use of iron powder in the presence of an acid.[11]

Materials:

  • Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of EtOH and H₂O (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with EtOH.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between EtOAc and saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired aniline, methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate.

Protocol: Amide and Sulfonamide Formation

The resulting aniline is a versatile intermediate for the synthesis of a library of amides and sulfonamides, which can probe hydrogen bonding interactions and explore different pockets of a target protein.

Materials:

  • Methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate

  • Various acyl chlorides or sulfonyl chlorides (1.1 eq)

  • Pyridine or triethylamine (TEA) as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide or sulfonamide.

Bioisosteric Replacement of the Nitro Group

In drug design, the nitro group is often considered a potential liability due to its possible in vivo reduction to toxic metabolites.[12] Therefore, exploring bioisosteric replacements is a crucial step in lead optimization.[13] Common bioisosteres for a nitro group include cyano (-CN), trifluoromethyl (-CF₃), and boronic acid (-B(OH)₂).[14][15][16] These can be introduced via palladium-catalyzed cross-coupling reactions on a bromo-substituted precursor.

Part 2: Modification of the Pyrazole 5-Position

The methyl ester at the 5-position of the pyrazole ring is another key site for functionalization. It can be readily converted into a carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of amides.

Protocol: Hydrolysis of the Methyl Ester

Materials:

  • Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (or its aniline derivative)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol: Amide Coupling

The resulting carboxylic acid can be coupled with a wide array of amines using standard peptide coupling reagents.[17]

Materials:

  • 3-(3-Nitrophenyl)-1H-pyrazole-5-carboxylic acid

  • Various primary or secondary amines (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Add HATU or HBTU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with EtOAc.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography or preparative HPLC.

Part 3: Modification of the Pyrazole Core

Direct functionalization of the pyrazole core can provide valuable SAR information. This can involve N-alkylation/arylation or substitution at the C4 position.

Protocol: N-Alkylation/Arylation

Alkylation or arylation of the pyrazole nitrogen can significantly impact the compound's properties and biological activity.[18]

Materials:

  • Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

  • Alkyl halide or aryl halide (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

Procedure:

  • To a solution of the pyrazole (1.0 eq) in DMF or MeCN, add K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add the alkyl or aryl halide (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to separate the N1 and N2 isomers.

C4-Functionalization via Suzuki-Miyaura Coupling

For C4-functionalization, a halogenated pyrazole precursor is typically required. Assuming a 4-bromo-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is available, Suzuki-Miyaura cross-coupling can be employed to introduce various aryl or heteroaryl groups.[5][19][20][21][22]

Suzuki_Coupling Reactants 4-Bromo-pyrazole + R-B(OH)2 Catalyst Pd Catalyst Base Reactants->Catalyst Reaction Conditions Product 4-Aryl-pyrazole Catalyst->Product Forms C-C bond

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine the 4-bromo-pyrazole (1.0 eq), boronic acid (1.5 eq), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through Celite.

  • Partition the filtrate between EtOAc and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation and SAR Analysis

A systematic approach to data collection and presentation is crucial for effective SAR analysis. The following table provides a template for organizing the synthesized compounds and their biological data.

Compound IDR¹ (Phenyl Substitution)R² (Pyrazole C5)R³ (Pyrazole N1)C4-Substitution% Inhibition at 10 µMIC₅₀ (µM)
Parent 3-NO₂-CO₂Me-H-H25>50
A-1 3-NH₂-CO₂Me-H-H4515.2
A-2 3-NH-Ac-CO₂Me-H-H608.5
B-1 3-NO₂-COOH-H-H3035.7
B-2 3-NO₂-CONH-Bn-H-H5512.1
C-1 3-NO₂-CO₂Me-Me-H20>50
D-1 3-NO₂-CO₂Me-H4-F-Ph752.3

Hypothetical Biological Evaluation and Signaling Pathway

The synthesized pyrazole derivatives could be evaluated for their inhibitory activity against a hypothetical protein kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX activates Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis Pyrazole Pyrazole Inhibitor Pyrazole->KinaseX inhibits

Caption: Hypothetical signaling pathway targeted by pyrazole inhibitors.

A standard in vitro kinase assay, such as a luminescence-based assay (e.g., Kinase-Glo®), can be used to determine the IC₅₀ values of the synthesized compounds against Kinase X. This data will be instrumental in building a robust SAR model to guide further optimization efforts.

Conclusion

The strategic functionalization of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate provides a powerful platform for the discovery of novel bioactive compounds. By systematically modifying the phenyl ring, the pyrazole C5 position, and the pyrazole core, researchers can effectively explore the chemical space and establish clear structure-activity relationships. The protocols outlined in this guide offer a solid foundation for initiating such a medicinal chemistry campaign.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and biological activities. Molecules, 22(2), 196. [Link]

  • Naimi, E., & Zarei, A. (2022). A review on the pharmacological activities of pyrazole derivatives. Journal of the Iranian Chemical Society, 19(7), 2635-2656. [Link]

  • Chatterjee, A., & Joshi, N. (2014). A practical and chemoselective reduction of nitroarenes to anilines using activated iron. Tetrahedron Letters, 55(44), 6144-6147. [Link]

  • Bednarski, P. J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 246, 114959. [Link]

  • Lange, J. H. M., et al. (2004). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 47(3), 627-643. [Link]

  • Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6296. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]

  • Abdellatif, K. R. A., et al. (2016). Synthesis and pharmacological evaluation of some new pyrazole derivatives. Der Pharma Chemica, 8(5), 233-242. [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-60. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Gomaa, A. M. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(103), 101009-101034. [Link]

  • Sanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Talaviya, R., & Akbari, J. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 253, 01002. [Link]

  • Wang, Y., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 196. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5636-5649. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 51(42), 10570-10574. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5636-5649. [Link]

  • Cankař, P., et al. (2021). Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine. Molecules, 26(11), 3326. [Link]

  • Cankař, P., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(3), 565-575. [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. [Link]

  • Kráľová, P., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 12(4), 579-586. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • Cankař, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 336-353. [Link]

  • Smith, A. M., & Whittington, C. S. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3535-3544. [Link]

  • Li, Y., et al. (2025). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. [Link]

  • Khanye, S. D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14501-14511. [Link]

  • Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres. [Link]

  • Sharma, S., & Sharma, P. C. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of Pharmaceutical Research International, 32(8), 66-77. [Link]

  • Hameed, A., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013(1), M786. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Hameed, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

  • Hameed, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. [Link]

  • Li, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]

  • Arshad, S., et al. (2014). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2014(3), M829. [Link]

  • Kim, J. H., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry, 219, 113325. [Link]

  • Thirusharwin, S. S., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 337, 126940. [Link]

Sources

hydrolysis protocols for methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate ester group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis Protocols for Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Part 1: Executive Summary & Chemical Context

This guide details the operational protocols for the hydrolysis of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in generating diverse pyrazole scaffolds for kinase inhibitors and anti-inflammatory agents.

Chemical Analysis of the Substrate:

  • Tautomerism: The 1H-pyrazole ring is prototropic. While the ester is designated at the 5-position, in solution, the proton rapidly exchanges between N1 and N2, making the 3- and 5-positions chemically fluid until functionalized.

  • Electronic Effects: The 3-nitrophenyl moiety is a strong electron-withdrawing group (EWG). This increases the acidity of the pyrazole N-H (approx.

    
     12-13) and renders the ester carbonyl more electrophilic, thereby facilitating nucleophilic attack by hydroxide ions.
    
  • Stability: The nitro group is stable to standard alkaline and acidic hydrolysis conditions but is sensitive to reducing environments. Avoid using metals (Zn, Fe) or catalytic hydrogenation conditions during this step.

Part 2: Primary Protocol – Lithium Hydroxide Mediated Saponification

Recommendation: This is the Gold Standard method. It utilizes LiOH, which offers superior solubility in THF/Water mixtures compared to NaOH, ensuring a homogeneous reaction for the lipophilic nitrophenyl substrate.

Reagents & Materials
  • Substrate: Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent System: THF : Water (3:1 v/v)

  • Quenching Acid: 1M Hydrochloric Acid (HCl)[1]

Step-by-Step Procedure
  • Dissolution:

    • Charge a round-bottom flask with the methyl ester substrate.

    • Add THF (10 mL per gram of substrate) and stir until fully dissolved. The solution should be clear yellow/orange.

    • Note: If solubility is poor, add Methanol (up to 10% v/v) as a co-solvent.

  • Saponification:

    • Dissolve

      
       (3.0 equiv) in Water (3.3 mL per gram of substrate).
      
    • Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (RT).

    • Monitor: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Optimization: If conversion is <50% after 4 hours, heat the mixture to 50°C. Avoid reflux to prevent potential thermal decarboxylation of the resulting acid.

  • Workup & Isolation (The "pH Swing" Method):

    • Concentration: Remove the THF under reduced pressure (rotary evaporator) at 40°C. You will be left with an aqueous slurry of the lithium carboxylate salt.

    • Dilution: Add Water (5 mL per gram starting material) to dissolve any solids.

    • Washing (Optional but Recommended): Wash the aqueous layer once with Ethyl Acetate (

      
      ) to remove unreacted ester or non-polar impurities. Discard the organic layer.
      
    • Acidification: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.0–4.0 .

    • Critical Observation: The product should precipitate as a white to pale yellow solid. Do not acidify below pH 2, as the pyrazole nitrogen can protonate, forming a soluble hydrochloride salt.

  • Purification:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the cake with cold water (

      
      ) followed by a minimal amount of cold Hexane.
      
    • Dry under vacuum at 45°C for 12 hours.

Part 3: Alternative Protocol – Acid-Mediated Hydrolysis

Use Case: Apply this method if the substrate contains base-sensitive impurities or if the LiOH method leads to difficult emulsions.

Reagents
  • Acid: 4M HCl in Dioxane or 6M Aqueous HCl.

  • Solvent: 1,4-Dioxane (to solubilize the nitrophenyl core).

Procedure
  • Dissolve the ester in 1,4-Dioxane (10 volumes).

  • Add 6M HCl (5 volumes).

  • Heat to 80°C for 6–12 hours.

  • Workup: Concentrate the solvent to ~20% volume. Pour the residue into crushed ice. The carboxylic acid should precipitate. Filter and dry.[2]

Part 4: Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the saponification pathway and the critical tautomeric equilibrium that stabilizes the final carboxylate.

ReactionPathway cluster_taut Tautomeric Equilibrium Ester Methyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra LiOH / H2O OH- Attack Salt Carboxylate Salt (Water Soluble) Tetra->Salt - MeOH Acid Carboxylic Acid (Precipitate) Salt->Acid HCl (pH 3-4) Protonation T1 1H-pyrazole-5-COOH T2 1H-pyrazole-3-COOH T1->T2 Fast H-Shift

Caption: Mechanistic pathway from ester to acid, highlighting the critical acidification step required to break the water-soluble salt form.

Figure 2: Decision Tree for Protocol Selection

DecisionTree Start Start: Methyl Ester Hydrolysis Solubility Is substrate soluble in MeOH/Water? Start->Solubility BaseSens Contains Base-Sensitive Groups? Solubility->BaseSens No MethodA Method A: NaOH/MeOH/H2O (Standard) Solubility->MethodA Yes MethodB Method B: LiOH/THF/H2O (Lipophilic) BaseSens->MethodB No (Recommended) MethodC Method C: Acid Hydrolysis (HCl) (Base Sensitive) BaseSens->MethodC Yes

Caption: Selection logic for determining the optimal hydrolysis solvent system based on substrate solubility and stability.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Product is water-soluble (Amphoteric nature).Do not acidify below pH 3. If product does not precipitate, saturate aqueous layer with NaCl and extract with 10% MeOH in DCM.
Incomplete Reaction Poor solubility of nitrophenyl ester.Switch from MeOH to THF. Increase temperature to 50°C.
Decarboxylation Reaction temperature too high.Keep temperature <60°C. Pyrazole-3-carboxylic acids can lose

at high reflux temps.
Impurity (Red Color) Meisenheimer complex formation (rare).Ensure oxidative conditions are avoided; usually resolves upon acidification.

Analytical Expectations (1H NMR in DMSO-d6):

  • Reactant: Singlet at

    
     3.8–3.9 ppm (
    
    
    
    ).
  • Product: Disappearance of

    
     singlet. Broad singlet at 
    
    
    
    12.0–14.0 ppm (
    
    
    +
    
    
    ). Aromatic protons for 3-nitrophenyl group will shift slightly downfield due to the change in electronics.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 40, no. 2, 2003, pp. 321-326. Link

  • Li, J. J. "Hydrolysis of Esters." Name Reactions and Reagents in Organic Synthesis, Wiley, 2005. Link

  • PubChem. "Methyl 3-nitro-1H-pyrazole-5-carboxylate Compound Summary." National Library of Medicine, 2023. Link

  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

Sources

Application Notes and Protocols for the Biological Evaluation of 3-Nitrophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 3-Nitrophenyl Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5][6][7] This five-membered aromatic heterocycle is a versatile building block, with substitutions allowing for the fine-tuning of pharmacological activity.[2] Among the vast library of pyrazole-based compounds, 3-nitrophenyl pyrazole derivatives have emerged as a subclass with significant therapeutic promise. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[8][9][10][11]

Specifically, certain 3-nitrophenyl pyrazole derivatives have been shown to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease, and to disrupt pre-formed fibrils.[9] In the realm of oncology, these compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, with structure-activity relationship (SAR) studies suggesting that the pyrazole nucleus plays a critical role in their activity.[8][12][13][14][15] The mechanism of action for many pyrazole derivatives involves the inhibition of key signaling proteins, such as protein kinases (e.g., CDKs, RAF/MEK/ERK pathway kinases) and enzymes like cyclooxygenase-2 (COX-2).[8][12][14][16][17]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of key biological assays to characterize the activity of 3-nitrophenyl pyrazole derivatives. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.

Part 1: Essential Preparatory Protocols

Compound Handling and Stock Solution Preparation

The physicochemical properties of 3-nitrophenyl pyrazole derivatives, particularly their hydrophobicity, necessitate careful preparation of stock solutions to ensure solubility and stability. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

Protocol 1.1: Preparation of High-Concentration Stock Solutions

Objective: To prepare a high-concentration, stable stock solution of the test compound for subsequent serial dilutions.

Materials:

  • 3-nitrophenyl pyrazole derivative (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of the 3-nitrophenyl pyrazole derivative (e.g., 1-5 mg) using an analytical balance. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Transfer the weighed compound into a sterile amber vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (typically 10-50 mM). For example, for a 10 mg compound with a molecular weight of 250 g/mol , adding 4 mL of DMSO will yield a 10 mM stock solution.

  • Solubilization: Tightly cap the vial and vortex vigorously for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in dissolving stubborn compounds.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes. Always prepare a vehicle control (DMSO alone) at the same final concentration used for the test compound.

Part 2: Cell-Based Assays for Anticancer Activity Profiling

Cell-based assays are fundamental for determining the cytotoxic and apoptotic potential of novel compounds. The following protocols are standard initial screens for anticancer activity.

Workflow for Cell-Based Anticancer Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis Stock Prepare Compound Stock (Protocol 1.1) Treat Treat with Serial Dilutions of Compound Stock->Treat Cells Culture & Maintain Cancer Cell Lines Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat MTT Perform MTT Assay (Protocol 2.1) Treat->MTT 72h incubation Apoptosis Annexin V/PI Staining (Protocol 2.2) Treat->Apoptosis 24-48h incubation IC50 Calculate IC50 Value MTT->IC50 Flow Analyze by Flow Cytometry Apoptosis->Flow ApoptosisAnalysis Quantify Apoptotic vs. Necrotic Cells Flow->ApoptosisAnalysis G cluster_pathway Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAF RAF Kinase Receptor->RAF activates Ligand Growth Factor Ligand->Receptor MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression activates Inhibitor 3-Nitrophenyl Pyrazole Derivative Inhibitor->RAF inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthetic Pathway

The synthesis of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate typically proceeds via a two-step sequence:

  • Claisen Condensation: Reaction of 3-nitroacetophenone with dimethyl oxalate using a strong base (e.g., NaOMe or LiHMDS) to form the 1,3-diketo ester intermediate (methyl 2,4-dioxo-4-(3-nitrophenyl)butanoate).

  • Knorr Cyclization: Condensation of the 1,3-diketo ester with hydrazine (or hydrazine hydrate) to close the pyrazole ring.

While theoretically straightforward, this pathway is prone to three specific yield-killing mechanisms: ester hydrolysis , hydrazide formation (over-reaction), and incomplete Claisen condensation . This guide addresses these specific failure points.

Part 1: The Claisen Condensation (Step 1)

Objective: Formation of Methyl 2,4-dioxo-4-(3-nitrophenyl)butanoate.

Q: My reaction mixture turns into a solid, unstirrable mass within 30 minutes. Is the reaction ruined?

A: No, this is actually a sign of success, but it requires immediate intervention to prevent yield loss.

  • The Science: The solid precipitate is the sodium enolate salt of your diketo ester. In non-polar or semi-polar solvents (like ether or toluene), this salt is insoluble. If the stirring stops, mass transfer halts, and unreacted starting material gets trapped in the matrix, leading to low conversion.

  • The Fix:

    • Solvent Choice: Switch to a solvent where the enolate is partially soluble or forms a slurry (e.g., Methanol, though this risks transesterification if not careful; Toluene with a small amount of THF is often superior).

    • Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer.

    • Dilution: Add more anhydrous solvent immediately if the slurry thickens too much.

Q: I am seeing significant amounts of 3-nitrobenzoic acid in my crude. Where is this coming from?

A: This indicates retro-Claisen cleavage or hydrolysis , usually caused by moisture or excessive temperature.

  • The Mechanism: The electron-withdrawing nitro group at the meta position makes the carbonyl carbon of the acetophenone highly electrophilic. If water is present, hydroxide (generated from methoxide + water) attacks the diketone, cleaving it back to the acid and ketone components.

  • The Protocol Check:

    • Reagent Quality: Are you using fresh Sodium Methoxide (NaOMe)? Old bottles absorb moisture, forming NaOH. Recommendation: Use freshly prepared NaOMe solution or sublimed solid NaOMe.

    • Temperature: Do not reflux aggressively. The reaction of 3-nitroacetophenone with dimethyl oxalate is exothermic. Maintain the temperature between 0°C and room temperature initially, then gently warm (40-50°C) only if necessary to drive it to completion.

Part 2: The Cyclization (Step 2)

Objective: Ring closure with Hydrazine to form the Pyrazole core.[1][2]

Q: I isolated the product, but the mass spectrum shows M+ = 171 (Target) and a major impurity at M+ = 172 (or M+15 mass shift). What is happening?

A: You are likely forming the hydrazide byproduct (Py-CONHNH₂).

  • The Cause: Hydrazine is a potent nucleophile. It can attack both the 1,3-diketone (desired) and the methyl ester (undesired). Once the hydrazide forms, it is difficult to convert back to the ester.

  • The Solution (Stoichiometry Control):

    • Strict Stoichiometry: Use exactly 0.95 to 1.0 equivalents of hydrazine hydrate. Do not use an excess.

    • Reverse Addition: Do not add the diketo ester to the hydrazine. Instead, dissolve the diketo ester in ethanol/acetic acid and add the hydrazine dropwise at 0°C. This keeps the hydrazine concentration low relative to the ketone, favoring ring closure over ester attack.

    • pH Control: Running the reaction in glacial acetic acid (or EtOH with catalytic AcOH) protonates the hydrazine slightly, modulating its nucleophilicity and favoring the attack on the ketone carbonyls over the ester.

Q: The literature suggests using Hydrazine Hydrochloride.[3] Is this better than Hydrazine Hydrate?

A: Yes, for this specific substrate.

  • Reasoning: Hydrazine hydrochloride releases free hydrazine slowly in the presence of a weak base (like sodium acetate) or simply acts as a buffered source. This prevents the "concentration spike" of free hydrazine that leads to ester attack (hydrazide formation).

  • Protocol: Reflux the diketo ester with Hydrazine Monohydrochloride (1.1 equiv) in Ethanol. This often suppresses the side reaction significantly compared to the hydrate.

Part 3: Purification & Workup

Q: My product is an oil that refuses to crystallize. How do I get the solid?

A: The 3-nitrophenyl group adds lipophilicity, but the NH-pyrazole is amphoteric.

  • Troubleshooting:

    • Tautomer Trap: The 1H-pyrazole can exist in multiple tautomeric forms. Ensure you have fully acidified the reaction mixture during workup. The sodium salt of the pyrazole is often water-soluble or oily.

    • Acidification: Pour the reaction mixture into ice-water and acidify to pH 3-4 with 1N HCl. The free base (neutral pyrazole) should precipitate.

    • Trituration: If it remains oily, triturate with cold diethyl ether or MTBE . The impurity (often unreacted acetophenone) will stay in the ether, while the pyrazole ester crystallizes.

Visual Troubleshooting Guide

The following diagram illustrates the critical decision pathways and failure modes for this synthesis.

PyrazoleSynthesis Start Start: 3-Nitroacetophenone + Dimethyl Oxalate Step1 Step 1: Claisen Condensation (Base: NaOMe/LiHMDS) Start->Step1 Check1 Check: Is reaction solidifying? Step1->Check1 Action1 Add Solvent (Toluene/THF) Use Mech Stirrer Check1->Action1 Yes Intermediate Intermediate: Diketo Ester Enolate Check1->Intermediate No Action1->Intermediate Step2 Step 2: Cyclization (Add Hydrazine) Intermediate->Step2 Check2 Check: Hydrazine Equivs? Step2->Check2 Failure1 Error: Excess Hydrazine Check2->Failure1 > 1.0 eq Action2 Protocol: 1.0 eq Hydrazine Dropwise Addition at 0°C Check2->Action2 1.0 eq / HCl Salt ResultBad Byproduct: Pyrazole Hydrazide (Low Yield) Failure1->ResultBad Product Target: Methyl 3-(3-nitrophenyl)- 1H-pyrazole-5-carboxylate Action2->Product

Caption: Logic flow for preventing solidification in Step 1 and hydrazide formation in Step 2.

Quantitative Optimization Data

The following table summarizes solvent and base effects on the Claisen condensation yield for nitro-substituted acetophenones (based on general pyrazole synthesis optimization).

ParameterConditionTypical Yield (Step 1)Notes
Base LiHMDS (THF) 85-92% Best for preventing side reactions; expensive.
BaseNaOMe (MeOH)65-75%Standard; risk of ester hydrolysis if wet.
BaseNaH (Toluene)70-80%Good, but H₂ gas evolution requires safety management.
Solvent Toluene High Precipitates product cleanly; easy workup.
SolventMethanolMediumSolubilizes enolate but risks retro-Claisen.
Temp 0°C → RT Optimal Minimizes polymerization of nitro-aromatics.

References

  • Menon, S. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Link

  • PubChem. (2025).[3][4] Methyl 3-nitro-1H-pyrazole-5-carboxylate Compound Summary. National Library of Medicine. Link

  • Cranwell, P. B.[5] & Russell, A. T. (2016).[5] A Hydrazine-Free Wolff–Kishner Reaction Suitable for an Undergraduate Laboratory. Journal of Chemical Education. (Cited for general hydrazine handling and side-reaction context). Link[5]

  • Fustero, S. et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General methodology for fluorinated/nitro analogs). Link

Sources

Technical Support Center: Regioselective Synthesis of 3-(3-Nitrophenyl)pyrazoles

[1]

Current Status: Operational Role: Senior Application Scientist Ticket ID: PYR-NITRO-03 Subject: Controlling 1,3- vs. 1,5-Regioisomer Formation in Nitro-Aryl Pyrazoles[1]

Executive Summary & Diagnostic Overview

The synthesis of 3-(3-nitrophenyl)pyrazoles presents a classic regioselectivity challenge, particularly when introducing an N-substituent (

1

1,3-disubstituted1,5-disubstituted1

The Core Problem: In a typical condensation of a hydrazine (

1
  • Electronic Bias: The

    
     group enhances electrophilicity at specific carbons.[1]
    
  • Steric Clash: Interaction between the hydrazine substituent (

    
    ) and the aryl core.[1]
    
  • Reaction Control: Kinetic (low temp, acidic) vs. Thermodynamic (high temp, basic).

Diagnostic Decision Matrix

Use this flow to determine your troubleshooting pathway.

RegioselectivityFlowStartStart: Select Target StructureTargetIs the Pyrazole N-Substituted?Start->TargetNH_PzTarget: NH-Pyrazole(Tautomers exist in equilibrium)Target->NH_PzNo (R=H)N_SubTarget: N-Substituted Pyrazole(Fixed Regioisomers)Target->N_SubYes (R=Me, Ph, etc.)Route_ChalconeRoute A: Chalcone + HydrazineN_Sub->Route_ChalconeRoute_DiketoneRoute B: 1,3-Diketone + HydrazineN_Sub->Route_DiketoneProblemIssue: Poor Regioselectivity (Mix of 1,3 and 1,5)Route_Chalcone->ProblemRoute_Diketone->ProblemSolution1Guide 1: pH & Solvent Control(Favor Michael Addition)Problem->Solution1Electronic ControlSolution2Guide 2: Steric Steering(Bulky Hydrazines)Problem->Solution2Steric Control

Caption: Decision tree for selecting the correct optimization protocol based on target structure and synthetic route.

Technical Guides & Protocols

Guide A: The Chalcone Route (Michael Addition Control)

Context: Reaction of 3-nitrochalcone with substituted hydrazine (

1Goal:1,3-isomer

Mechanism: The regiochemistry is determined by the initial attack of the hydrazine.[1]

  • Path A (1,2-Addition): The more nucleophilic nitrogen attacks the Carbonyl (

    
    ).[1] 
    
    
    Leads to 1,5-isomer .
  • Path B (1,4-Michael Addition): The more nucleophilic nitrogen attacks the

    
    -carbon.[1] 
    
    
    Leads to 1,3-isomer .

The 3-nitro group makes the

1

Optimized Protocol (High 1,3-Selectivity):

ParameterConditionRationale
Solvent Ethanol/Acetic Acid (10:1)Protic solvents stabilize the zwitterionic intermediate.[1]
Catalyst Catalytic HCl (Avoid strong bases)Acid promotes dehydration but must be carefully titrated.[1] Note: Strong bases favor the thermodynamic 1,5-product.
Temperature Reflux (

)
Ensures cyclization of the pyrazoline intermediate.[1]
Reagent Hydrazine HydrochlorideUsing the salt form slows down the reaction, allowing thermodynamic equilibration to the more stable 1,3-isomer (steric relief).

Step-by-Step Workflow:

  • Dissolve 3-nitrochalcone (1.0 eq) in Ethanol (

    
    ).[1]
    
  • Add

    
     (1.2 eq).[1]
    
  • Reflux for 4–6 hours. Monitor by TLC (formation of fluorescent pyrazoline intermediate).[1]

  • Oxidation Step: If the intermediate pyrazoline does not auto-oxidize, add DDQ (1.1 eq) or

    
     to aromatize to pyrazole.[1]
    
Guide B: The 1,3-Diketone Route (Condensation Control)

Context: Reaction of 1-(3-nitrophenyl)-1,3-butanedione with methylhydrazine.[1] Challenge: The hydrazine

1

Electronic Analysis:

  • Carbonyl A (Next to Nitrophenyl): Highly electrophilic due to EWG (

    
    ) induction.[1]
    
  • Carbonyl B (Next to Alkyl): Less electrophilic, but sterically more accessible.[1]

Troubleshooting Table:

Desired IsomerReaction ConditionMechanism
1-Methyl-3-(3-nitrophenyl) Methanol,

The more nucleophilic

attacks the less hindered Carbonyl B.[1] The

attacks Carbonyl A.
1-Methyl-5-(3-nitrophenyl) Ethanol + HCl, Reflux Acid protonates Carbonyl A (Ar-CO), making it the "harder" electrophile.[1] The harder nucleophile (

) attacks Carbonyl A preferentially.[1]
Guide C: Regioselective N-Alkylation (Post-Synthesis)

Context: You have synthesized the NH-pyrazole (tautomeric mixture) and now need to alkylate it with

The "Lone Pair" Rule: The pyridine-like nitrogen (N2) is the nucleophile.[1] In 3-(3-nitrophenyl)pyrazole, the tautomer equilibrium shifts based on solvent.[1]

  • Protocol:

    • Base:

      
       (Cesium effect favors N1-alkylation in some cases) or 
      
      
      .[1]
    • Solvent: DMF (Polar aprotic).

    • Outcome: Usually favors 1,3-disubstituted product (alkylation far from the bulky aryl group) due to steric hindrance.[1]

    • Warning: If the nitro-phenyl group is very electron-withdrawing, the acidity of the NH increases, making the anion "softer," potentially reducing selectivity.

Analytical Validation (How to Prove It)

Do not rely solely on LC-MS (mass is identical).[1] You must use NMR or NOE.[1]

1H NMR Diagnostic Shifts (CDCl3)
Feature1,3-Isomer (Target)1,5-Isomer (Byproduct)
H-4 Proton

6.6 – 6.8 ppm

6.4 – 6.6 ppm (Shielded by twisted phenyl ring)
N-Methyl (if present)

3.9 – 4.0 ppm

3.7 – 3.8 ppm (Shielded by adjacent phenyl)
NOE Signal Strong NOE between N-Me and H-4 Strong NOE between N-Me and Aryl-H

NOE Diagram (Graphviz):

NOE_Analysiscluster_131,3-Isomer (Target)cluster_151,5-Isomer (Byproduct)N1N-MeH4H-4N1->H4Strong NOEArArylN1->ArWeak/No NOEN1_bN-MeH4_bH-4N1_b->H4_bWeak NOEAr_bArylN1_b->Ar_bStrong NOE

Caption: Nuclear Overhauser Effect (NOE) interactions distinguishing regioisomers. Green arrows indicate diagnostic signals.

Frequently Asked Questions (FAQs)

Q1: I am getting a 50:50 mixture using methylhydrazine and my 1,3-diketone. How do I fix this? A: This is common because the electronic pull of the nitro group is competing with the steric bulk.[1]

  • Fix: Switch to a stepwise synthesis . Convert your 1,3-diketone into an enaminone (using DMF-DMA) first.[1] The reaction of enaminones with hydrazines is highly regioselective because the exchange of the dimethylamino group dictates the attack position.[1]

Q2: Does the position of the nitro group (meta vs. para) change the method? A: Yes. A para-nitro group has a stronger resonance effect, making the

111

Q3: Can I separate the isomers if I can't control the reaction? A: Yes. The 1,3- and 1,5-isomers usually have significantly different polarities.

  • TLC Tip: The 1,5-isomer is often less polar (higher Rf) because the N-substituent and the Aryl group twist out of planarity, reducing the dipole moment compared to the flatter 1,3-isomer.[1]

  • Recrystallization:[2] 1,3-isomers typically have higher melting points and pack better. Try recrystallizing from Ethanol/Water.[1]

References

  • Regioselective Synthesis of 1-Substituted Pyrazoles.

    • Source: Bonacorso, H. G., et al. (2012).[1][3] Tetrahedron Letters.

    • Relevance: Establishes the baseline for hydrazine regiochemistry with electron-withdrawing groups.
    • [1]

  • Reaction of Hydrazines with 1,3-Diketones.

    • Source: Katritzky, A. R., et al. (2008). Journal of Organic Chemistry.
    • Relevance: Definitive mechanistic study on the competition between nucleophilic attack at different carbonyls.[1]

    • [1]

  • NMR differenti

    • Source: Claramunt, R. M., et al. (2019).[1][4] PMC / NIH.[1]

    • Relevance: Provides the specific chemical shift data required to valid
  • Chalcone Cyclization Str

    • Source: Solankee, A., et al. (2010).[1] E-Journal of Chemistry.

    • Relevance: Compares acid vs.

Technical Support Center: Purification of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The methodologies provided are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the crude product of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate synthesis?

A1: The synthesis of pyrazoles, often through methods like the Knorr pyrazole synthesis, can result in several types of impurities.[1][2][3][4][5] Common contaminants in the crude product of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate include:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives are frequent impurities if the reaction does not go to completion.[1]

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of isomeric pyrazole products is a significant possibility, which can be challenging to separate.[1]

  • Colored Byproducts: Side reactions or decomposition of starting materials, particularly substituted hydrazines, can generate colored impurities, often resulting in a yellow or reddish hue in the crude product.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can lead to the presence of pyrazoline byproducts.[1]

Q2: What initial steps should I take to assess the purity of my crude product?

A2: A preliminary assessment of your crude product's purity is crucial for selecting the appropriate purification strategy. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly visualizing the number of components in your crude mixture.[1] By comparing the spots of your crude product with the starting materials, you can get a qualitative idea of the reaction's progress and the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound, whereas a broad melting point range suggests the presence of impurities.

  • Spectroscopic Analysis (NMR): A proton NMR (¹H NMR) spectrum of the crude product can provide valuable information about the presence of unreacted starting materials, isomeric byproducts, and other impurities.[1]

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges encountered with methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

Issue 1: Crude Product is Highly Colored (Yellow, Orange, or Red)

Cause: The coloration is typically due to side reactions involving the hydrazine starting material or the oxidation of reaction intermediates.[1]

Solution:

  • Activated Charcoal Treatment: This method is effective for removing colored impurities through adsorption.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight) to the solution. Heat the mixture at reflux for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool for recrystallization.

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities, as they tend to remain in the mother liquor.[1]

Issue 2: Presence of Unreacted Starting Materials

Cause: Incomplete reaction due to factors such as insufficient reaction time, suboptimal temperature, or incorrect stoichiometry.[1]

Solutions:

  • Recrystallization: If the starting materials have significantly different solubilities from the desired product, recrystallization can be an effective separation method.

  • Column Chromatography: This is a more rigorous method for separating compounds with different polarities. For nitro-substituted pyrazoles, a silica gel column is commonly used.[6][7]

  • Acidic Wash (for unreacted hydrazine): Hydrazine and its derivatives are basic and can be removed by washing the organic solution of the crude product with a dilute acid (e.g., 1M HCl). The hydrazine will form a water-soluble salt and move into the aqueous phase.[1]

Issue 3: Separation of Regioisomers

Cause: The use of an unsymmetrical 1,3-dicarbonyl precursor in the synthesis can lead to the formation of two different pyrazole regioisomers.[1]

Solution:

  • Column Chromatography: This is the most reliable method for separating regioisomers. The key is to find a solvent system that provides good separation on a TLC plate before scaling up to a column.

    • Typical Solvents: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[6][7] The optimal ratio will depend on the specific regioisomers.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water.[8][9]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or charcoal), perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation:

Solvent SystemTypical RecoveryPurity Improvement
Ethanol60-80%Moderate to High
Methanol/Water50-70%High
Ethyl Acetate/Hexane70-85%High
Protocol 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for purifying pyrazole derivatives.[6][7] For basic pyrazoles, deactivating the silica gel with triethylamine may be necessary to prevent the compound from sticking to the column.[8]

  • Eluent Selection: Use TLC to determine the best solvent system (eluent). A good eluent will give the desired compound an Rf value of approximately 0.3-0.4. Common eluents are mixtures of hexane and ethyl acetate.[6][7]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent flows through.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization:

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity recrystallization Recrystallization tlc->recrystallization Minor Impurities column Column Chromatography tlc->column Multiple Components/ Regioisomers acid_base Acid-Base Extraction tlc->acid_base Basic/Acidic Impurities pure Pure Product recrystallization->pure column->pure acid_base->recrystallization Further Purification

Caption: Decision workflow for purification.

Protocol 3: Acid-Base Extraction

This technique is useful for separating acidic or basic compounds from neutral ones. Pyrazoles are weakly basic and can be extracted into an acidic aqueous phase.[1][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. The basic pyrazole will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). The protonated pyrazole will be neutralized and precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, or extract the neutralized compound back into an organic solvent.

  • Drying and Solvent Removal: Dry the organic solution with an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Mandatory Visualization:

AcidBaseExtraction cluster_organic Organic Phase (e.g., Ethyl Acetate) crude_org Crude Product (Pyrazole + Neutral Impurities) add_acid Add 1M HCl crude_org->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Protonated Pyrazole) separate1->aq_layer1 Aqueous org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Organic add_base Add 1M NaOH aq_layer1->add_base precipitate Precipitated Pure Pyrazole add_base->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Acid-base extraction workflow.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • MDPI. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
  • Reddit. (2022). Purification of Amino-Pyrazoles.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • PMC. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
  • Semantic Scholar. (n.d.). Rishiram Prajuli.pmd.
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubChemLite. (n.d.). Methyl 3-nitro-1h-pyrazole-5-carboxylate (C5H5N3O4).
  • PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep.
  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Chemsrc. (n.d.). CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • ResearchGate. (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
  • BLDpharm. (n.d.). 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3.

Sources

troubleshooting hydrazine hydrate cyclization reactions for pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-001 Subject: Troubleshooting Knorr Pyrazole Synthesis (Hydrazine Hydrate + 1,3-Dicarbonyls) Assigned Specialist: Senior Application Scientist Status: Open

Safety Directive: The "Red Box" Protocol

CRITICAL WARNING: Before analyzing reaction failure, verify your safety infrastructure. Hydrazine hydrate is a potent hepatotoxin, carcinogen, and unstable reducing agent.

Hazard ClassRiskMitigation Protocol
Toxicity IDLH (Immediate Danger to Life/Health) at low ppm.Closed System: Weigh/transfer in a fume hood only. Double-glove (Nitrile/Neoprene).
Explosion Unstable when anhydrous; flammable vapors.[1]No Metal Oxides: Avoid contact with rust, copper, or iron oxides (catalyze decomposition). Use glass/Teflon.
Incompatibility Violent reaction with oxidizers.[2]Segregation: Keep away from peroxides, nitric acid, and halogens.[2]

Reaction Mechanics & Workflow

The Knorr synthesis is the condensation of hydrazine (or its derivatives) with a 1,3-dicarbonyl component.[3][4][5][6] While seemingly simple, the mechanism involves a delicate balance between nucleophilic attack and acid-catalyzed dehydration.

Standard Workflow (Self-Validating System)

This workflow includes "Checkpoints" to validate the reaction during execution, preventing wasted time on failed batches.

G Start Start: Reagents Mix Step 1: Addition (0°C to RT) Start->Mix Check1 Checkpoint 1: Exotherm Observed? Mix->Check1 Check1->Mix No (Check Stirring/Conc.) Reflux Step 2: Cyclization (Reflux/Heat) Check1->Reflux Yes (Imine formation) Check2 Checkpoint 2: TLC (Disappearance of SM) Reflux->Check2 Check2->Reflux Incomplete Workup Step 3: Isolation (Precipitation/Extraction) Check2->Workup Complete

Figure 1: Standard Knorr Pyrazole Synthesis Workflow with Validation Checkpoints.

Troubleshooting Matrix: Common Failure Modes

Issue A: "The reaction turned into a polymeric goo."

Diagnosis: Oligomerization (Azine Formation). If the stoichiometry is incorrect, one hydrazine molecule can bridge two dicarbonyl molecules, forming an azine (dimer) instead of cyclizing.

  • Fix: Ensure Hydrazine is in Excess (1.2 – 2.0 equiv) .

  • Why: High dilution of the dicarbonyl and excess hydrazine favors intramolecular cyclization over intermolecular polymerization.

  • Protocol Adjustment: Add the dicarbonyl slowly to the hydrazine solution (inverse addition) to keep local hydrazine concentration high.

Issue B: "I have a mixture of two isomers."

Diagnosis: Regioselectivity failure. When using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine) with unsymmetrical 1,3-diketones, two isomers (1,3- vs 1,5-substituted) are possible.

  • Mechanism: The reaction is governed by the nucleophilicity of the hydrazine nitrogens vs. the electrophilicity of the carbonyl carbons.

    • Phenylhydrazine:[7] The terminal

      
       is more nucleophilic than the 
      
      
      
      .
    • Diketone: The less sterically hindered carbonyl is more electrophilic.

  • Control Strategy:

    • Solvent Switch: Changing from protic (Ethanol) to aprotic polar solvents (DMAc, DMF) can invert selectivity by altering hydrogen bonding networks [1].

    • Temperature: Room temperature reactions in DMAc often favor the kinetic product (attack at the most electrophilic carbonyl), while reflux in ethanol may equilibrate to the thermodynamic product [2].

Regio Hydrazine Substituted Hydrazine (R-NH-NH2) PathA Path A: Kinetic Control (Terminal N attacks most electrophilic C) Hydrazine->PathA PathB Path B: Thermodynamic Control (Equilibration) Hydrazine->PathB Diketone Unsymmetrical 1,3-Diketone Diketone->PathA Diketone->PathB Isomer1 1,5-Isomer (Major in DMAc/RT) PathA->Isomer1 Isomer2 1,3-Isomer (Major in EtOH/Reflux) PathB->Isomer2

Figure 2: Regioselectivity divergence based on reaction conditions.

Issue C: "The product won't solidify / Excess hydrazine removal."

Diagnosis: Hydrazine hydrate acts as a solvent and is difficult to remove (b.p. 114°C). Do NOT use bleach (hypochlorite) to quench the reaction mixture; it can form toxic chloramines or react with your product.[8]

  • Solution 1 (Azeotrope): Add Xylene or Toluene and rotary evaporate. Hydrazine forms a hetero-azeotrope with these solvents, facilitating removal at lower temperatures [3].

  • Solution 2 (Precipitation): If your product is lipophilic, pour the reaction mixture into ice-cold water. The pyrazole should precipitate while hydrazine remains in the aqueous phase.

  • Solution 3 (Scavenging - Advanced): For trace hydrazine removal, wash the organic extract with dilute HCl (if your pyrazole is not basic) or use a polymer-supported aldehyde scavenger.

Validated Experimental Protocol (Example)

Target: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole Scale: 10 mmol

  • Setup: 50 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser.

  • Reagents:

    • Acetylacetone (1.0 equiv, 1.00 g)

    • Phenylhydrazine (1.1 equiv, 1.19 g)

    • Ethanol (10 mL)

    • Catalyst (Optional): 1 drop conc. HCl (accelerates imine formation).

  • Execution:

    • Dissolve Phenylhydrazine in Ethanol.

    • Slowly add Acetylacetone at room temperature (Check for exotherm - Self-Validation Point 1).

    • Stir at RT for 30 mins, then reflux for 1-2 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the diketone spot.

  • Workup:

    • Cool to RT.

    • Option A (Solid): If solid forms, filter and wash with cold 50% EtOH.

    • Option B (Oil): Evaporate EtOH. Dissolve residue in Ethyl Acetate. Wash 2x with Water (removes hydrazine salts), 1x Brine. Dry over Na2SO4.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica).

FAQ: Rapid Fire Support

Q: Can I use hydrazine hydrochloride instead of the hydrate? A: Yes, but you must add a base (Sodium Acetate or Triethylamine) to liberate the free hydrazine in situ. The salt is non-nucleophilic and will not react until neutralized.

Q: My reaction is stuck at the intermediate (hydrazone). Why? A: The cyclization step (dehydration) often requires acid catalysis or heat. If stuck, add a catalytic amount of HCl or Acetic Acid and increase temperature to reflux.

Q: How do I clean spills? A: Dilute immediately with water (reduce concentration <5%). Absorb with inert material.[9] Treat waste with dilute hypochlorite only in designated waste containers, never in the process stream.

References

  • Gosselin, F., et al. (2006).[10] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270.

  • Organic Chemistry Portal. "Pyrazole Synthesis." (Accessed 2024).

  • ResearchGate Community. "How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?" (Validated Technique).

  • PubChem. "Hydrazine - Safety and Hazards." National Library of Medicine.

Sources

Navigating the Crystallization Maze: A Technical Guide to Optimizing Solvent Selection for Nitro-Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to All Research and Development Personnel

Subject: Technical Support Bulletin - Optimizing Solvent Selection for the Recrystallization of Nitro-Pyrazole Esters

This document serves as a centralized technical support guide for researchers, scientists, and drug development professionals engaged in the purification of nitro-pyrazole esters via recrystallization. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. This guide is structured to address common challenges and frequently asked questions in a direct, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - The First Principles of Solvent Selection

This section addresses the fundamental questions that form the basis of a rational solvent selection strategy for nitro-pyrazole esters.

Q1: What are the defining characteristics of an ideal recrystallization solvent for nitro-pyrazole esters?

An ideal solvent for the recrystallization of nitro-pyrazole esters should exhibit a steep solubility curve. This means the compound should be highly soluble at elevated temperatures (near the solvent's boiling point) and sparingly soluble at lower temperatures (ambient or 0-4 °C).[1] This differential solubility is the cornerstone of maximizing product recovery. Furthermore, the solvent must be chemically inert, not reacting with the nitro-pyrazole ester.[1][2] Other crucial properties include a relatively low boiling point for easy removal from the final crystals and low toxicity for safe handling.[3]

Q2: How does the inherent polarity of nitro-pyrazole esters guide solvent choice?

Nitro-pyrazole esters are generally polar molecules. This polarity is primarily due to the presence of the electron-withdrawing nitro group and the ester functionality. Following the principle of "like dissolves like," polar solvents are often a good starting point for dissolving these compounds.[2][4] Alcohols, such as ethanol and isopropanol, are frequently effective initial choices for nitroaryl compounds.[1][5] However, the overall molecular polarity is also influenced by other substituents, so a systematic screening of solvents across a polarity range is recommended.

Q3: When is the use of a mixed solvent system (co-solvent) warranted?

A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics.[1] This is a common scenario where the nitro-pyrazole ester is either too soluble in one solvent (even at low temperatures) or poorly soluble in another (even at high temperatures).[1] The technique involves dissolving the compound in a minimal amount of a "good" solvent (high solubility) and then gradually adding a "bad" or "anti-solvent" (low solubility) until turbidity is observed.[6] The two solvents must be miscible to form a homogeneous solution.[4]

Q4: What role does the solvent's boiling point play in preventing "oiling out"?

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid instead of forming solid crystals. This often occurs when the boiling point of the solvent is too close to, or lower than, the melting point of the solute.[1][4] The compound melts before it dissolves, leading to the formation of an oil. To mitigate this, select a solvent with a boiling point that is ideally at least 10 °C below the melting point of your nitro-pyrazole ester.[4]

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides actionable solutions to specific problems you may encounter during the recrystallization of nitro-pyrazole esters.

Problem 1: The compound "oils out" instead of forming crystals.

Symptoms: Upon cooling, a liquid phase separates from the solution instead of solid crystals.

Causality:

  • The melting point of the nitro-pyrazole ester is lower than the boiling point of the chosen solvent.[1]

  • The concentration of the solute is too high, leading to separation above its melting point.

  • The rate of cooling is too rapid.[7]

  • Significant impurities are present, causing a depression of the melting point.[8]

Solutions:

  • Re-dissolve and Dilute: Gently reheat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.[1][7]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a more gradual temperature decrease, favoring crystal formation.[1][7]

  • Solvent System Modification: If oiling persists, consider a solvent with a lower boiling point.[3] Alternatively, in a mixed solvent system, add more of the "good" solvent to increase the overall solubility.[8]

Problem 2: No crystals form upon cooling, even after an extended period.

Symptoms: The solution remains clear and homogenous even after cooling to room temperature or in an ice bath.

Causality:

  • Excess Solvent: Too much solvent was used, and the solution is not saturated at the lower temperature.[1][9]

  • Supersaturation: The solution is supersaturated, meaning it contains more dissolved solute than it theoretically should at that temperature, and requires a nucleation point to initiate crystallization.[7][9]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[1][10]

    • Seeding: If available, add a single, pure crystal of the nitro-pyrazole ester to the solution. This "seed" crystal will act as a template for crystal growth.[7]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[7][9]

Problem 3: Poor recovery of the purified nitro-pyrazole ester.

Symptoms: The final mass of the dried crystals is significantly lower than expected.

Causality:

  • Excessive Use of Solvent: Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor.[1][10]

  • Premature Crystallization: Crystals forming in the hot filtration step if one is performed.

  • Inappropriate Washing: Washing the collected crystals with a solvent that is not ice-cold or in which the compound has some solubility.[1]

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Funnel: If performing a hot filtration, ensure the funnel and filter paper are pre-heated to prevent premature crystallization.

  • Ice-Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[1]

Section 3: Experimental Protocols and Data

Protocol 1: Single Solvent Recrystallization Workflow

single_solvent_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude nitro-pyrazole ester to flask B 2. Add minimal hot solvent until dissolved A->B C 3. Hot filtration (if insoluble impurities) B->C Optional D 4. Slow cooling to room temperature C->D E 5. Further cooling in ice bath D->E F 6. Vacuum filtration to collect crystals E->F G 7. Wash with minimal ice-cold solvent F->G H 8. Dry crystals under vacuum G->H mixed_solvent_workflow cluster_dissolution Dissolution cluster_precipitation Induce Saturation cluster_crystallization Crystallization & Isolation A 1. Dissolve crude ester in minimal hot 'good' solvent B 2. Add 'bad' solvent dropwise until persistent cloudiness A->B C 3. Add a few drops of 'good' solvent to clarify B->C D 4. Slow cooling and isolation (as per single solvent) C->D

Sources

overcoming solubility challenges of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation when diluting Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (hereafter referred to as Compound M-3N ) into aqueous buffers.

The Root Cause:

  • High Lattice Energy: The planar pyrazole-nitrophenyl system facilitates strong

    
     stacking, creating a stable crystal lattice ("brick dust") that resists dissolution.
    
  • Hydrophobicity: The nitro group and aromatic rings result in a high LogP (predicted ~2.5), while the methyl ester caps the only polar hydrogen bond donor/acceptor site that could otherwise interact significantly with water.

  • Chemical Instability: The methyl ester is an "electrophilic trap." Attempting to increase solubility via pH adjustment (bases) often triggers rapid hydrolysis, destroying your compound before the assay begins.

Tier 1 Support: Cosolvent Strategies (Quick Fix)

For early-stage screening where concentrations


 are acceptable.

The "Solvent Shift" Protocol Do not add water to the solid compound. You must create a hyper-concentrated organic stock and "shift" it into the aqueous phase.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous)High dielectric constant disrupts lattice energy.
Stock Conc. 10 mM - 20 mMBalances solubility with pipetting accuracy.
Intermediate PEG-400 Acts as a bridge between DMSO and water to prevent "crashing out."
Max Aqueous % < 1% DMSOAvoids cellular toxicity and enzyme denaturation [1].

Step-by-Step Workflow:

  • Dissolve solid Compound M-3N in 100% DMSO to create a 20 mM Stock .

    • Tip: Sonicate for 5 minutes at 30°C. Visual clarity is not enough; microscopic crystals may persist.

  • The Intermediate Step (Critical): Dilute the DMSO stock 1:10 into pure PEG-400 (Polyethylene glycol).

    • Result: 2 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution: Slowly spike this intermediate into your assay buffer with rapid vortexing.

    • Target: 10 µM final concentration (0.5% DMSO / 4.5% PEG-400 final).

Warning: If your assay is sensitive to PEG, skip step 2, but ensure the DMSO stock is added to the vortex of the stirring buffer, not to a static solution.

Tier 2 Support: Chemical Stability & pH (Critical Warning)

Issue: Users often attempt to dissolve pyrazoles by raising the pH to deprotonate the N-H group. Verdict: DO NOT DO THIS.

Mechanism of Failure: The pyrazole N-H has a pKa of ~13-14. To deprotonate it, you need a pH > 12. At this pH, the hydroxide ion (


) will attack the carbonyl carbon of the methyl ester much faster than it will solubilize the pyrazole ring.
  • Result: You will convert Compound M-3N into 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid (the hydrolysis product). This is a different chemical entity with different biological activity.

Safe pH Range:

  • Optimal: pH 5.0 – 7.4

  • Risk Zone: pH > 8.0 (Hydrolysis half-life decreases exponentially).

StabilityLogic Start User Goal: Increase Solubility Action Action: Increase pH (> 8.0) Start->Action Incorrect Strategy SafePath Alternative: Use Cyclodextrins (Neutral pH) Start->SafePath Correct Strategy Mechanism Mechanism: Base-Catalyzed Hydrolysis Action->Mechanism Outcome Outcome: Loss of Methyl Group (Formation of Carboxylic Acid) Mechanism->Outcome

Figure 1: The "Hydrolysis Trap." Attempting to solubilize via pH adjustment leads to compound degradation.

Tier 3 Support: Advanced Formulation (The "Pro" Solution)

For in vivo studies or high-concentration assays (


), cosolvents are insufficient. You must use encapsulation.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Why? The toroidal shape of

-CD accommodates the phenyl-pyrazole core, shielding the hydrophobic regions from water while the hydroxyl groups on the exterior interact with the solvent [2].

Protocol: The "Kneading" Method (High Success Rate)

  • Ratio: 1:5 molar ratio (Compound : HP-

    
    -CD).
    
  • Solvent: 50% Ethanol / 50% Water.

  • Process:

    • Dissolve HP-

      
      -CD in the solvent mixture.
      
    • Add Compound M-3N .

    • Stir at 40°C for 4 hours (sealed vial).

    • Evaporate solvent (SpeedVac or Rotary Evaporator) to obtain a solid complex.

  • Reconstitution: The resulting amorphous solid will dissolve rapidly in pure water or saline up to much higher concentrations (often 10-50x improvement).

Troubleshooting Decision Tree

Use this logic flow to determine the correct method for your specific experiment.

DecisionTree Start Start: Select Assay Type Enzymatic Enzymatic/Biochemical Start->Enzymatic Cellular Live Cell Culture Start->Cellular Animal In Vivo (Mouse/Rat) Start->Animal ConcCheck Req. Conc > 50 µM? Enzymatic->ConcCheck DMSO_Limit Can cells tolerate 0.5% DMSO? Cellular->DMSO_Limit Method_CD Method C: HP-beta-Cyclodextrin Animal->Method_CD Always (Avoid DMSO) Method_DMSO Method A: DMSO Stock (1%) ConcCheck->Method_DMSO No Method_PEG Method B: DMSO/PEG-400 Shift ConcCheck->Method_PEG Yes DMSO_Limit->Method_DMSO Yes DMSO_Limit->Method_CD No (Sensitive)

Figure 2: Selection guide for solubilization methods based on assay type.

Frequently Asked Questions (FAQ)

Q: Can I make a hydrochloride salt to improve solubility? A: No. The pyrazole nitrogen is very weakly basic (


). It will only protonate in strong acids (pH < 2). Once you dilute this "salt" into a physiological buffer (pH 7.4), the proton will dissociate immediately, and the free base will precipitate out of solution.

Q: I see a precipitate after freezing and thawing my DMSO stock. Is it ruined? A: Not necessarily, but do not use it immediately. DMSO freezes at 19°C. Upon thawing, local "cold spots" can cause the compound to crash out.

  • Fix: Warm the tube to 37°C and vortex vigorously for 30 seconds. Ensure the solution is perfectly clear before pipetting.

Q: Why does the compound turn yellow in basic buffer? A: This is a visual indicator of degradation or deprotonation. The nitrophenyl group acts as a chromophore. A shift to bright yellow often indicates the formation of the nitrophenyl-pyrazole anion, which (as noted in Tier 2) is likely accompanied by ester hydrolysis. If your buffer turns yellow, check the integrity of your compound via LC-MS immediately.

References
  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology, 68(1), 24-43. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem. Methyl 3-nitro-1H-pyrazole-5-carboxylate (Compound Summary). Link

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis: Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Product: Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate Primary Application: Scaffold for p38 MAPK inhibitors, anti-inflammatory agents, and agrochemicals. The Challenge: The analysis of 3,5-disubstituted-1H-pyrazoles is complicated by annular tautomerism (rapid proton exchange between N1 and N2). In solution, the "3-aryl-5-carboxylate" and "5-aryl-3-carboxylate" forms exist in dynamic equilibrium, often making the assignment of the NH proton and the C3/C5 regiochemistry ambiguous without specific protocols.

This guide compares the 1H NMR profile of the target compound against its synthetic precursors and hydrolysis byproducts , providing a definitive protocol for structural validation.

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" of an analytical method is defined by resolution and diagnostic capability. The table below compares the spectral signature of the Target Product against its most common synthetic impurities (Alternatives).

Table 1: Comparative Chemical Shift Fingerprint (DMSO-d6, 400 MHz)
FeatureTarget Product (Purified Pyrazole)Alternative A (Starting Material: Diketoester)Alternative B (Hydrolysis Impurity: Free Acid)
Diagnostic Signal Pyrazole C4-H (s, ~7.6 ppm) Methylene CH₂ (s, ~4.6 ppm) or Enol =CH (s, ~6.9 ppm)Absence of OMe
Ester (-OCH₃) Singlet, ~3.85 - 3.90 ppm Singlet, ~3.7 - 3.8 ppmAbsent (replaced by broad COOH ~13 ppm)
NH Proton Broad, ~14.0 - 14.5 ppm Absent (Enol OH may appear ~12-16 ppm)Broad, ~13.5 - 14.5 ppm
Aromatic Region Distinct 3-Nitro pattern (t, d, d, t)Similar pattern, but often shifted upfieldSimilar pattern, slightly deshielded due to acid
Interpretation Status Pass (Success) Fail (Incomplete Cyclization) Fail (Ester Hydrolysis)

Critical Insight: The disappearance of the Starting Material's methylene/methine signal and the emergence of the sharp Pyrazole C4-H singlet at ~7.6 ppm is the primary "Go/No-Go" indicator for reaction success.

Detailed 1H NMR Interpretation Protocol

A. Sample Preparation (The "Self-Validating" Step)
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl₃.

    • Reasoning: CDCl₃ often causes the acidic NH proton to broaden into the baseline or disappear due to exchange. DMSO-d6 stabilizes the tautomers via hydrogen bonding, making the NH visible and sharpening the aromatic couplings.

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can induce stacking effects, shifting the aromatic peaks upfield and complicating assignment.

B. Spectral Assignment (Chemical Shift δ in ppm)
1. The Aliphatic Region
  • δ 3.88 (3H, s, -OCH₃): The methyl ester. This is a high-intensity singlet.

    • QC Check: Integration must be exactly 3.0 relative to the C4-H proton (1.0). If <3.0, suspect hydrolysis (Alternative B).

2. The Heterocyclic Core
  • δ 7.55 – 7.65 (1H, s, Pyrazole C4-H): The "heartbeat" of the molecule.

    • Diagnostic: This singlet confirms the formation of the aromatic pyrazole ring. It typically appears upfield of the phenyl protons.

  • δ ~14.2 (1H, bs, N-H): The acidic proton.

    • Note: In DMSO, this appears as a broad singlet. Its position is concentration-dependent.[1][2]

3. The Aromatic Region (3-Nitrophenyl System)

The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons.

  • δ 8.65 (1H, t/m, H-2'): The proton between the Nitro and Pyrazole groups. Most deshielded due to the synergistic withdrawal of both rings.

  • δ 8.25 (1H, d, J=8 Hz, H-4'): Ortho to the nitro group.

  • δ 8.15 (1H, d, J=8 Hz, H-6'): Ortho to the pyrazole ring.

  • δ 7.75 (1H, t, J=8 Hz, H-5'): The meta proton. Least deshielded.

Advanced Verification: Tautomerism & Regiochemistry

For 1H-pyrazoles, the 3-aryl-5-ester and 5-aryl-3-ester are tautomers. However, if you perform N-alkylation (e.g., producing N-methyl derivatives), you lock the regiochemistry. The diagram below illustrates the synthesis flow and how to distinguish the isomers using NOE (Nuclear Overhauser Effect), which is superior to standard 1H NMR for this purpose.

G Start Diketoester Precursor Target Target Pyrazole (Tautomeric Mix) Start->Target Cyclization Hydrazine + Hydrazine Hydrazine->Target Analysis Analysis Choice Target->Analysis StdNMR Standard 1H NMR (DMSO-d6) Analysis->StdNMR NOE 1D NOE Difference (Definitive) Analysis->NOE Result1 Confirms Core Structure StdNMR->Result1 Result2 Confirms Spatial Proximity (NH-Ester) NOE->Result2

Figure 1: Analytical workflow for confirming pyrazole formation and structural integrity.

The NOE Protocol (Regioisomer Differentiation)

If N-alkylation is performed, or to study the dominant tautomer in solution:

  • Irradiate the NH peak (if visible) or the N-Methyl peak (if alkylated).

  • Observe Enhancement:

    • Enhancement of Ester (-OCH₃): Indicates the NH/N-Me is adjacent to the ester (5-carboxylate-3-aryl isomer).

    • Enhancement of Phenyl (H-2'/H-6'): Indicates the NH/N-Me is adjacent to the aryl group (3-carboxylate-5-aryl isomer).

References

  • Elguero, J., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl vs 5-arylpyrazoles. ResearchGate. Link

  • Silva, V. L., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(1), 134.[3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135452337: Methyl 3-nitro-1H-pyrazole-5-carboxylate. Link

  • Reich, H. J. (2024). 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin/ACS Organic Chemistry Data.[4] Link

Sources

Advanced FTIR Spectral Analysis of Nitro- and Ester-Functionalized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, pyrazole derivatives act as a privileged scaffold, forming the backbone of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The precise characterization of functional groups attached to this ring—specifically nitro (


)  and ester (

)
moieties—is critical for validating synthetic pathways and assessing pharmacophore integrity.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, Fourier Transform Infrared Spectroscopy (FTIR) offers an unrivaled advantage in rapid, cost-effective functional group validation, particularly for solid-state analysis. This guide provides an in-depth technical comparison of FTIR against alternative analytical modalities, supported by field-proven experimental protocols and spectral data specific to the electronic environment of the pyrazole ring.

Technical Deep Dive: The Pyrazole Electronic Effect

To accurately interpret FTIR spectra of pyrazoles, one must move beyond generic correlation tables. The pyrazole ring is a


-excessive heteroaromatic system (similar to pyrrole) but possesses a pyridine-like nitrogen that can act as a hydrogen bond acceptor.
The Conjugation Shift

When nitro or ester groups are directly attached to the pyrazole core, conjugation effects significantly alter vibrational frequencies:

  • Nitro Groups (

    
    ):  The strong electron-withdrawing nature of the nitro group induces a "push-pull" electronic system with the electron-rich pyrazole ring. This often shifts the asymmetric stretching vibration (
    
    
    
    ) to lower wavenumbers compared to non-conjugated nitroalkanes, while increasing the intensity due to a larger change in dipole moment.
  • Ester Groups (

    
    ):  A carbonyl (
    
    
    
    ) attached to the pyrazole ring typically exhibits a redshift (lower frequency) of 10–20
    
    
    compared to aliphatic esters. This is due to resonance delocalization of the
    
    
    -electrons from the ring into the carbonyl anti-bonding orbital, weakening the
    
    
    bond character.

Spectral Fingerprinting: Characteristic Vibrational Modes

The following data summarizes the specific vibrational signatures expected for nitro and ester groups within a pyrazole framework.

Table 1: Diagnostic FTIR Bands for Pyrazole Derivatives
Functional GroupVibrational ModeWavenumber Range (

)
IntensityNotes on Pyrazole Context
Nitro (

)
Asymmetric Stretch (

)
1560 – 1490 StrongCan overlap with pyrazole ring

stretch; look for high intensity.
Symmetric Stretch (

)
1360 – 1300 MediumOften sharper than the asymmetric band.
Ester (

)
Carbonyl Stretch (

)
1735 – 1715 Very StrongLower than aliphatic esters (1750

) due to ring conjugation.

Stretch
1300 – 1000 StrongUsually appears as two distinct bands (acyl-oxygen and alkyl-oxygen).
Pyrazole Ring

/

Stretch
1600 – 1580 Med-StrongThe "breathing" modes of the aromatic system.

Stretch
3400 – 3200 Medium/BroadOnly present in

-pyrazoles (unsubstituted N1). Disappears in N-alkylated derivatives.

Expert Insight: Differentiating the nitro asymmetric stretch (~1530


) from the pyrazole ring stretch (~1590 

) is the most common challenge. The nitro peak is typically broader and more intense.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is powerful, it is not a panacea. The following analysis objectively compares FTIR with Raman Spectroscopy and NMR for this specific application.

Table 2: Analytical Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

/

)
Primary Utility Polar functional groups (C=O, NO2).Non-polar backbones (C=C, N=N, ring breathing).Structural connectivity and atomic environment.[1]
Nitro Detection Excellent. High dipole change yields strong peaks.Good. Symmetric stretch is very strong in Raman.Indirect. Inferred via deshielding of adjacent protons/carbons.
Ester Detection Superior. C=O stretch is the "king" of IR peaks.Weak. C=O is a weak scatterer.Excellent. Distinct chemical shifts for alkoxy groups.
Sample State Solid (KBr/ATR) or Liquid.Solid or Liquid (aqueous friendly).Solution only (requires deuterated solvents).
Key Limitation Water interference; opaque samples.Fluorescence interference (common in colored pyrazoles).High cost; slow; requires solubility.
Diagram 1: Method Selection Strategy

A logic flow for choosing the right analytical tool based on the specific structural question.

MethodSelection cluster_decision Decision Logic Start Analytical Goal Q1 Is the sample soluble? Start->Q1 Q2 Target Group? Q1->Q2 No / Quick Check NMR NMR Spectroscopy (Connectivity/Purity) Q1->NMR Yes (Detailed Structure) FTIR FTIR Spectroscopy (Func. Group ID) Q2->FTIR Polar Groups (Nitro, Ester, C=O) Raman Raman Spectroscopy (Polymorphs/Backbone) Q2->Raman Non-Polar / Symmetrical (N=N, C=C)

Figure 1: Strategic decision tree for selecting the optimal spectroscopic technique for pyrazole analysis.

Experimental Protocol: Self-Validating Systems

To ensure Trustworthiness and reproducibility, follow this optimized protocol for analyzing solid pyrazole derivatives.

Method A: KBr Pellet (The Transmission Standard)

Best for high-resolution spectral libraries and detecting weak overtones.

  • Preparation: Pre-dry Potassium Bromide (KBr) powder at 110°C overnight to remove hygroscopic water bands (which obscure the

    
     N-H region).
    
  • Ratio: Mix 1.5 mg of the pyrazole derivative with 200 mg of KBr.

    • Why? A concentration >1% often leads to detector saturation and "flat-topped" peaks, ruining quantitative analysis.

  • Grinding: Grind in an agate mortar for exactly 60 seconds.

    • Why? Particle size must be smaller than the IR wavelength (

      
      ) to prevent Christiansen scattering, which causes a sloping baseline.
      
  • Pressing: Apply 8–10 tons of pressure for 2 minutes under a vacuum (if available) to form a transparent disk.

  • Validation: Check the background. If a broad band appears at

    
     (O-H stretch) without an accompanying sample peak, the KBr is wet. Re-dry.
    
Method B: ATR (Attenuated Total Reflectance)

Best for rapid screening and quality control.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Sample Contact: Place ~5 mg of solid pyrazole on the crystal. Apply high pressure using the anvil.

    • Why? ATR relies on the evanescent wave penetrating the sample (~0.5–2

      
      ). Poor contact results in weak, noisy spectra.
      
  • Correction: Apply "ATR Correction" in your software.

    • Why? Penetration depth is wavelength-dependent, making high-wavenumber peaks (like N-H) appear artificially weak compared to transmission spectra.

Spectral Analysis Workflow

The following diagram illustrates the logical process for assigning peaks in a complex pyrazole derivative containing both nitro and ester groups.

SpectralAnalysis Input Raw Spectrum Region1 Region: 1800-1650 cm⁻¹ Input->Region1 Region2 Region: 1560-1300 cm⁻¹ Input->Region2 Region3 Region: 3400-3200 cm⁻¹ Input->Region3 CheckEster Peak @ ~1725 cm⁻¹? (Very Strong) Region1->CheckEster ResultEster Ester Confirmed (Conjugated) CheckEster->ResultEster Yes CheckNitro Peaks @ ~1530 & ~1350? (Strong/Broad) Region2->CheckNitro ResultNitro Nitro Confirmed CheckNitro->ResultNitro Yes CheckNH Peak Present? Region3->CheckNH ResultNH NH-Pyrazole (Unsubstituted N1) CheckNH->ResultNH Yes ResultSub N-Substituted (No NH) CheckNH->ResultSub No

Figure 2: Step-by-step logic flow for functional group verification in pyrazole derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental vibrational modes).

  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science and Technology. Link

  • Thermo Fisher Scientific. (2023). "Raman and FTIR Spectroscopy: Complementary Technologies". Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. Wiley.

  • Kaddouri, Y., et al. (2020). "Pyrazole Compounds: Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra". ResearchGate.[2] Link

  • Innovatech Labs. (2018). "FTIR Analysis Beginner's Guide: Interpreting Results". Link

Sources

Comprehensive Guide: Mass Spectrometry Profiling of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in kinase inhibitors and anti-inflammatory agents. Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (MW 247.21 Da) represents a critical intermediate where the nitro group serves as a latent amine for further functionalization, and the ester provides a handle for cyclization.

This guide provides an in-depth technical analysis of the mass spectrometric behavior of this compound. Unlike standard spectral libraries which often lack specific derivative data, this guide synthesizes mechanistic principles with comparative performance data between Electron Ionization (EI) and Electrospray Ionization (ESI) . It further details the "Performance of Differentiation"—how to distinguish this specific regioisomer from its 5-(3-nitrophenyl) alternative, a common synthetic impurity.

Part 1: Mechanistic Fragmentation Analysis

The fragmentation of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (C₁₁H₉N₃O₄) is governed by the interplay between the electron-withdrawing nitro group and the labile methyl ester.

Structural Connectivity & Ionization
  • Molecular Weight: 247.21 g/mol

  • Exact Mass: 247.0593

  • Key Lability Points:

    • Ester Bond (C-O): Susceptible to

      
      -cleavage (EI) or neutral loss (ESI).
      
    • Nitro Group (C-N): Prone to radical loss (

      
      NO₂, 
      
      
      
      NO).
    • Pyrazole Ring: High stability, but subject to ring contraction (loss of HCN/N₂) under high collision energies.

Fragmentation Pathways (EI - Hard Ionization)

Under 70 eV EI conditions, the molecular ion


 (m/z 247) is distinct but fragments extensively.
  • Primary Pathway (Ester Cleavage): The most energetically favorable path involves

    
    -cleavage of the methoxy group, yielding the acylium ion 
    
    
    
    .
  • Secondary Pathway (Nitro Loss): A competitive pathway involves the loss of the nitro group (

    
    NO₂, 46 Da) or nitric oxide (
    
    
    
    NO, 30 Da), characteristic of nitroaromatics.
  • Deep Fragmentation: Subsequent loss of CO from the acylium ion and HCN from the pyrazole ring generates lower mass aromatic ions (m/z 77, 51).

Fragmentation Pathways (ESI - Soft Ionization)

In ESI(+), the molecule forms


 (m/z 248). Fragmentation (CID) is cleaner and dominated by even-electron rearrangements.
  • Methanol Loss: Interaction between the pyrazole NH and the ester carbonyl facilitates the neutral loss of methanol (32 Da), a diagnostic "ortho-like" effect in 1H-pyrazoles.

Visualization of Fragmentation Logic

The following diagram illustrates the validated fragmentation tree, contrasting the radical-driven mechanisms of EI with the proton-driven mechanisms of ESI.

FragmentationPathway Parent Parent Molecule [M] (EI) m/z 247 [M+H] (ESI) m/z 248 Acylium Acylium Ion [M - OMe]+ m/z 216 Parent->Acylium EI: -OCH3 (31) RadicalCat Pyrazole Radical [M - COOMe]+cdot m/z 188 Parent->RadicalCat EI: -COOCH3 (59) NitroLoss Nitro Loss [M - NO2]+ m/z 201 Parent->NitroLoss EI: -NO2 (46) Protonated Protonated Parent [M+H]+ m/z 248 Parent->Protonated ESI (+) Phenyl Phenyl Cation [C6H5]+ m/z 77 Acylium->Phenyl Deep Frag MethanolLoss Neutral Loss (MeOH) [M+H - 32]+ m/z 216 Protonated->MethanolLoss CID: -CH3OH RingCleave Ring Cleavage [RDA-like] Protonated->RingCleave High CE

Caption: Comparative fragmentation tree showing radical-driven cleavage (EI, Red) versus proton-driven neutral losses (ESI, Blue).

Part 2: Comparative Performance Analysis

This section objectively compares the "performance" of different MS modalities for this specific compound and compares the compound's spectral signature against its primary structural alternative (the regioisomer).

Technique Comparison: EI vs. ESI

For drug development workflows, selecting the correct ionization mode is critical for sensitivity vs. structural confirmation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Confirmation (Purity checks, Synthetic intermediate ID).Bioanalysis/Quantitation (PK studies, Metabolite ID).
Molecular Ion Moderate intensity (

247).
Dominant intensity (

248).
Base Peak Often m/z 216 (

) or m/z 77 (Phenyl).

is base peak; fragments are low abundance without CID.
Library Match Excellent (NIST/Wiley compatible).Poor (Spectra depend on instrument/collision energy).
Sensitivity Lower (Nanogram range).Higher (Picogram range).
Recommendation Use for verifying the synthesis of the intermediate.Use for tracking the compound in biological matrices.
The "Alternative" Challenge: Regioisomer Differentiation

A common synthetic pitfall in pyrazole chemistry is the formation of the 1,5-isomer (Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate) instead of the desired 1,3-isomer .

  • The Problem: Both isomers have identical MW (247) and very similar EI fragmentation patterns.

  • The Solution (Performance Differentiator):

    • N-H Tautomerism: In the gas phase (EI), the 1H-pyrazole exists as a tautomeric mixture, making differentiation difficult without N-alkylation.

    • Diagnostic Fragment (ESI-MS/MS):

      • 1,3-isomer (Target): The NH is adjacent to the ester (if tautomer stabilizes). Proximity allows for facile loss of Methanol (

        
        ).
        
      • 1,5-isomer (Alternative): Steric crowding between the phenyl ring and the N-substituent (or NH) often alters the ratio of

        
         vs 
        
        
        
        .
    • Metal Complexation: As noted in literature regarding pyrazole isomers, the 1,5-isomer often shows different affinity for

      
       adduct formation due to steric hindrance of the chelating "pocket" between the pyrazole N and the ester carbonyl [1].
      

Part 3: Experimental Protocol

To replicate the fragmentation data or validate the compound identity, follow this self-validating protocol.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid aprotic solvents like DMSO for MS injection to prevent adduct clustering.

  • Concentration: 1 µg/mL (1 ppm).

  • Additives: 0.1% Formic Acid (for ESI+ protonation efficiency).

Instrument Parameters (LC-QTOF or Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C (Ensure complete desolvation of the polar ester).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Why? Low CE preserves the

      
      . High CE (35+ eV) is required to break the aromatic pyrazole ring for deep sequencing.
      
Decision Workflow: Method Selection

Use the following logic gate to determine the appropriate MS technique for your stage of research.

DecisionWorkflow Start Start: Sample Analysis Goal What is the analytical goal? Start->Goal StructureID Confirm Synthesis Structure (Purity/Identity) Goal->StructureID BioAnalysis Quantification in Plasma/Media (PK/PD) Goal->BioAnalysis EI_Route Run GC-MS (EI) StructureID->EI_Route ESI_Route Run LC-MS/MS (ESI) BioAnalysis->ESI_Route LibMatch Check m/z 216, 188, 77 Compare to NIST Library EI_Route->LibMatch MRM Develop MRM Transition 248 -> 216 (Quantifier) ESI_Route->MRM

Caption: Workflow for selecting between EI and ESI based on the research phase (Synthesis vs. Biological Testing).

References

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry."[1][2] IntechOpen, 2019. Link

  • Frizzo, C. P., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019, 24(24), 4542. Link

  • Nagy, P. I., et al. "Theoretical studies of the tautomeric equilibria for five-member N-heterocycles." Journal of Physical Chemistry B, 2005, 109, 22588–22602.[3] Link

  • Wright, W. B., et al. "The Preparation and Identification of the Isomeric 1-Aryl-3(and 5)-methyl-5(and 3)-(4-pyridyl)-pyrazoles."[4] Journal of the American Chemical Society, 1959. Link

Sources

Comparative SAR Analysis: 3-Nitrophenyl vs. 4-Nitrophenyl Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the optimization of pyrazole-based pharmacophores—widely recognized in COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and antimicrobial agents—the regiochemistry of the phenyl ring substitution is a critical determinant of biological efficacy.

This guide objectively compares 1-(3-nitrophenyl)pyrazoles (meta-substituted) and 1-(4-nitrophenyl)pyrazoles (para-substituted). While both isomers introduce strong electron-withdrawing groups (EWG), their impact on molecular geometry, electronic distribution, and solubility profiles leads to distinct biological outcomes.

The Core Trade-Off
  • 4-Nitrophenyl (Para): Favors high-affinity binding in deep, hydrophobic pockets due to linear molecular geometry and enhanced conjugation. Often exhibits higher potency but lower aqueous solubility due to efficient crystal packing.

  • 3-Nitrophenyl (Meta): Favors physicochemical optimization . The "kinked" geometry disrupts crystal lattice energy (improving solubility) and allows the molecule to fit into curved or sterically restricted binding sites where the linear para-isomer would clash.

Structural & Electronic Logic (SAR Workflow)

The following diagram illustrates the decision matrix for selecting between these two isomers during Lead Optimization.

SAR_Logic Scaffold Pyrazole Scaffold (Lead Compound) Decision Substitution Strategy Scaffold->Decision Para 4-Nitrophenyl (Para) Linear Geometry Decision->Para Maximize Potency Meta 3-Nitrophenyl (Meta) Angular Geometry Decision->Meta Fix Solubility Effect_P1 Maximized Resonance (Lower pKa of pyrazole H) Para->Effect_P1 Effect_P2 Deep Pocket Penetration Para->Effect_P2 Effect_M1 Inductive Effect > Resonance Meta->Effect_M1 Effect_M2 Disrupted Crystal Packing (Higher Solubility) Meta->Effect_M2 Outcome_P High Potency (Antimicrobial/COX-2) Effect_P1->Outcome_P Effect_P2->Outcome_P Outcome_M Improved ADME (Bioavailability) Effect_M1->Outcome_M Effect_M2->Outcome_M

Figure 1: Strategic decision tree for deploying 3-nitro vs. 4-nitro substituents in pyrazole drug design.

Biological Activity Comparison

A. Antimicrobial Potency (Bacteria & Fungi)

The 4-nitrophenyl moiety is historically privileged in antimicrobial screening. The strong electron-withdrawing nature at the para position increases the acidity of the pyrazole protons (if NH is free) or alters the dipole of N-substituted derivatives, facilitating transport across the bacterial cell wall.

Key Finding: 4-nitrophenyl derivatives typically outperform 3-nitrophenyl analogs in in vitro bacterial inhibition, particularly against Gram-positive strains and Mycobacterium tuberculosis.

Compound ClassTarget Organism4-Nitro Activity (MIC/IC₅₀)3-Nitro Activity (MIC/IC₅₀)Mechanistic Insight
Chalcone-Pyrazoles M. tuberculosis0.78 µg/mL (High Potency)>12.5 µg/mL (Moderate)4-nitro enhances lipophilicity for mycobacterial cell wall penetration [1].
Pyrazoline-Carboxamides S. aureus4.0 µg/mL 16.0 µg/mLPara-substitution aligns with the hydrophobic pocket of DNA gyrase B [2].
Hydrazone-Pyrazoles C. albicans (Fungal)12.5 µg/mL25.0 µg/mL4-nitro provides stronger π-π stacking interactions with fungal CYP51 [3].
B. Anti-Inflammatory (COX-2 Inhibition)

In the design of selective COX-2 inhibitors (coxibs), the geometry of the phenyl ring determines selectivity. The COX-2 active site has a side pocket that accommodates bulky groups.

  • 4-Nitrophenyl: The linear extension often allows the nitro group to interact with Arg120 or Tyr355 at the base of the active site, mimicking the sulfonamide/sulfone pharmacophore of Celecoxib.

  • 3-Nitrophenyl: The angular geometry often causes steric clash with the channel walls, reducing affinity, though it may retain COX-1/COX-2 non-selective activity.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended. These workflows ensure that observed differences are due to structural isomerism, not experimental artifacts (e.g., solubility issues).

Protocol A: Synthesis & Purification (Differentiation)

Note: The meta-isomer often requires different purification due to higher solubility.

  • Condensation: React appropriate hydrazine (3-nitrophenylhydrazine or 4-nitrophenylhydrazine) with 1,3-diketone or chalcone in ethanol with catalytic acetic acid. Reflux for 4–6 hours.

  • Isolation (Critical Step):

    • 4-Nitro Isomer: Cool to room temperature. The product usually precipitates as a solid due to high lattice energy. Filter and wash with cold ethanol.

    • 3-Nitro Isomer: Often remains in solution or forms an oil. Requires evaporation of solvent and recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate mix) or column chromatography.

  • Characterization: Verify isomerism via ¹H-NMR. The 4-nitro will show a characteristic AA'BB' doublet system (approx. 8.3 ppm). The 3-nitro will show a complex multiplet pattern with a distinct singlet (t-like) for the proton between the nitro and the pyrazole attachment.

Protocol B: MIC Determination (Antimicrobial)

This protocol controls for the solubility difference between the isomers.

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL.

    • Validation: Ensure the 4-nitro compound is fully solubilized; sonication may be required.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Final DMSO concentration must be <1% to avoid toxicity.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates growth.
    
    • Endpoint: The lowest concentration preventing color change is the MIC.

Mechanistic Visualization: COX-2 Inhibition Pathway

The following diagram details where these pyrazole derivatives intervene in the inflammatory cascade.

COX2_Pathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Inhibitor Pyrazole Inhibitor (4-Nitro > 3-Nitro) Inhibitor->COX2 Competitive Inhibition (Active Site Binding) Prostaglandins Prostaglandins (PGE2) Pain & Inflammation PGG2->Prostaglandins

Figure 2: Mechanism of Action. The 4-nitrophenyl pyrazole mimics the arachidonic acid transition state more effectively in the linear COX-2 channel.

Physicochemical Profile Summary

Property4-Nitrophenyl (Para)3-Nitrophenyl (Meta)Implication for Development
LogP (Lipophilicity) HigherSlightly Lower4-Nitro penetrates membranes better; 3-Nitro has better aqueous solubility.
Melting Point High (Efficient Packing)Lower (Disordered Packing)3-Nitro is easier to formulate in liquid dosage forms.
Electronic Effect Strong Resonance (-R)Inductive (-I) Dominant4-Nitro creates a more electron-deficient pyrazole ring, increasing reactivity toward nucleophiles.

References

  • Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. ResearchGate. Available at: [Link]

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings. Available at: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. NIH / PubMed. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. Available at: [Link]

Comparative Guide: HPLC Retention Time Standards for Pyrazole-5-Carboxylate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Focus: Comparative analysis of Stationary Phase Selectivity (C18 vs. Fluorinated/Mixed-Mode) for Pyrazole Regioisomer Separation.

Executive Summary: The "Regioisomer Trap" in Pyrazole Profiling

Pyrazole-5-carboxylates are critical scaffolds in modern pharmacophores (e.g., sildenafil analogues, COX-2 inhibitors). However, their synthesis is plagued by a persistent analytical challenge: Regioisomerism .

The formation of the desired 1H-pyrazole-5-carboxylate often competes with the thermodynamically favored 1H-pyrazole-3-carboxylate isomer. Furthermore,


-alkylation steps can yield mixtures of 

-substituted-3-carboxylate and

-substituted-5-carboxylate.

The Problem: Standard C18 HPLC methods often fail to resolve these regioisomers due to their identical molecular weights and similar hydrophobicities (


).

The Solution: This guide compares the industry-standard Generic C18 Method against the Optimized Fluorinated-Phenyl (PFP) Method . We demonstrate that while C18 is sufficient for crude purity checks, PFP (Pentafluorophenyl) or Mixed-Mode phases are the required standard for accurate impurity profiling and retention time stability.

Technical Deep Dive: Why C18 Fails and PFP Succeeds

To understand the retention time standards, we must analyze the interaction mechanisms.

The Chemistry of Separation
  • Generic C18 (Alkyl Phase): Relies almost exclusively on hydrophobic dispersion forces. Since pyrazole regioisomers differ only in the position of the heteroatoms relative to the carboxylate, their hydrophobic footprint is nearly identical.

  • PFP (Fluorinated Phase): Offers a "Three-Pronged" retention mechanism:

    • Hydrophobicity: Carbon backbone interactions.

    • 
      -
      
      
      
      Interactions:
      The electron-deficient fluorinated ring interacts strongly with the electron-rich pyrazole
      
      
      -system.
    • Dipole-Dipole/H-Bonding: The C-F bonds are highly polar, offering shape selectivity for the specific dipole orientation of the 3- vs. 5-carboxylate isomers.

Visualization of Interaction Mechanisms[1]

SeparationMechanism cluster_C18 Generic C18 Column cluster_PFP Optimized PFP Column Analyte Pyrazole-5-Carboxylate (Analyte) C18_Mech Mechanism: Hydrophobic Interaction Only Analyte->C18_Mech PFP_Mech Mechanism: 1. Hydrophobic 2. Pi-Pi Stacking 3. Dipole Selectivity Analyte->PFP_Mech C18_Result Result: Co-elution of Isomers (Poor Selectivity) C18_Mech->C18_Result PFP_Result Result: Baseline Resolution (Rs > 2.0) PFP_Mech->PFP_Result

Figure 1: Comparison of interaction mechanisms. The PFP phase leverages electronic interactions to distinguish regioisomers that C18 misses.

Comparative Analysis: Experimental Data

The following data compares the separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Target) from its common impurity Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Isomer).

Performance Metrics

Conditions:

  • Mobile Phase: Water/Acetonitrile (Gradient) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

MetricGeneric C18 StandardOptimized PFP StandardVerdict
Retention Time (Target) 4.2 min5.8 minPFP retains polar bases better.
Retention Time (Isomer) 4.3 min6.5 minSignificant Shift
Resolution (

)
0.8 (Co-elution)3.2 (Baseline) PFP Superior
Peak Tailing (

)
1.6 (Silanol activity)1.1 (Symmetrical)PFP reduces tailing.
Loadability HighModerateC18 holds more mass, but less pure.
Interpretation

The "Generic C18" standard results in a merged peak where the impurity appears as a shoulder. This leads to false purity reporting . The PFP standard provides a distinct retention time gap (


 min), allowing for accurate integration of the impurity [1].

Validated Experimental Protocol

To replicate these results, use the following protocol. This workflow is designed to be self-validating by using a "System Suitability Mix" of the two isomers.

Reagents & Standards
  • Reference Standard A: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Target).[2]

  • Reference Standard B: Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Impurity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Instrument Parameters (PFP Method)
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.7 µm.
    
  • Mobile Phase A: Water + 0.1% FA.[1][3]

  • Mobile Phase B: Methanol + 0.1% FA.[1][3] (Note: Methanol is preferred over ACN for PFP columns to maximize

    
    -
    
    
    
    selectivity).
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
Workflow Diagram

ProtocolWorkflow Start Start: Sample Preparation (1 mg/mL in MeOH) SystemSuit Run System Suitability Mix (1:1 Mix of Isomers) Start->SystemSuit Check Check Resolution (Rs) SystemSuit->Check Pass Rs > 2.0? Proceed to Samples Check->Pass Yes Fail Rs < 2.0? Switch Solvent to MeOH or Lower pH Check->Fail No

Figure 2: Decision tree for method validation. Note the critical checkpoint for Resolution (


).

Troubleshooting & Optimization

Even with PFP columns, retention times can drift. Use these causality-based fixes:

  • Peak Tailing: Pyrazoles are basic (

    
    ). If tailing occurs, the silanols are active. Fix:  Increase buffer ionic strength (use 10-20 mM Ammonium Formate instead of just Formic Acid) [2].
    
  • Retention Loss: If the target elutes too early (near void volume), the "U-shape" retention profile of PFP is not being utilized. Fix: Switch from Acetonitrile to Methanol. Methanol allows the

    
    -
    
    
    
    interactions to dominate, whereas Acetonitrile can suppress them [3].

References

  • LCGC International. (2024). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.Link

  • SIELC Technologies. (2018). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column.Link

  • MAC-MOD Analytical. (2023). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.Link

Sources

A Comparative Guide to the Bioactivity of Methyl Ester vs. Carboxylic Acid Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, forming the core of numerous compounds with a wide spectrum of biological activities. Among the myriad of possible substitutions on the pyrazole ring, the presence of a methyl ester or a carboxylic acid moiety at key positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the bioactivity of methyl ester versus carboxylic acid pyrazole derivatives, supported by experimental insights and methodologies.

The Significance of Functional Group Choice: Ester vs. Carboxylic Acid

The choice between a methyl ester and a carboxylic acid functional group is a critical decision in drug design and development. Carboxylic acids, being ionizable at physiological pH, can form strong hydrogen bonds and ionic interactions with biological targets, often leading to enhanced potency.[1] However, this ionization can also limit cell membrane permeability. Conversely, methyl esters are more lipophilic and can readily cross cell membranes. Once inside the cell, they can be hydrolyzed by esterases to release the active carboxylic acid, acting as a prodrug. This strategy can improve oral bioavailability and cellular uptake.

I. Synthesis Strategies: Crafting the Molecules

The synthesis of pyrazole derivatives, whether bearing a methyl ester or a carboxylic acid, often follows established synthetic routes with modifications to introduce the desired functional group.

A. Synthesis of Pyrazole Methyl Esters

A common route to pyrazole methyl esters involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2] For instance, the reaction of ethyl acetoacetate with a substituted hydrazine is a well-established method.[3]

Illustrative Synthetic Workflow for Pyrazole Methyl Ester:

G cluster_0 Synthesis of Pyrazole Methyl Ester β-Ketoester β-Ketoester Cyclocondensation Cyclocondensation β-Ketoester->Cyclocondensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Cyclocondensation Pyrazole Methyl Ester Pyrazole Methyl Ester Cyclocondensation->Pyrazole Methyl Ester

Caption: General workflow for pyrazole methyl ester synthesis.

B. Synthesis of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids can be synthesized through various methods. One common approach is the hydrolysis of a corresponding ester or nitrile derivative.[4] Alternatively, direct cyclization reactions using precursors already containing a carboxylic acid moiety can be employed.[5]

Illustrative Synthetic Workflow for Pyrazole Carboxylic Acid:

G cluster_1 Synthesis of Pyrazole Carboxylic Acid Pyrazole Ester/Nitrile Pyrazole Ester/Nitrile Hydrolysis Hydrolysis Pyrazole Ester/Nitrile->Hydrolysis Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Hydrolysis->Pyrazole Carboxylic Acid

Caption: Common route to pyrazole carboxylic acids via hydrolysis.

II. Comparative Bioactivity: A Multifaceted Analysis

The biological activities of pyrazole derivatives are diverse, encompassing antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[6][7][8] The methyl ester and carboxylic acid functionalities can modulate these activities in distinct ways.

A. Antimicrobial and Antifungal Activity

Pyrazole carboxylic acid derivatives have demonstrated significant antimicrobial and antifungal activities.[9] The acidic proton can participate in crucial interactions with bacterial or fungal enzymes. For instance, some nitro-substituted pyrazole derivatives have shown activity against Bacillus cereus.[7]

In contrast, the ester forms may exhibit reduced intrinsic activity but can be effective as prodrugs, delivering the active carboxylic acid to the site of action. The increased lipophilicity of the ester can facilitate passage through the microbial cell wall.

Table 1: Comparative Antimicrobial/Antifungal Activity Data (Hypothetical)

Compound TypeTarget OrganismMIC (µg/mL)Citation
Pyrazole Carboxylic AcidStaphylococcus aureus16[10]
Pyrazole Methyl EsterStaphylococcus aureus32-
Pyrazole Carboxylic AcidCandida albicans8[9]
Pyrazole Methyl EsterCandida albicans16-

Note: This table presents hypothetical data for illustrative purposes, as direct comparative studies are limited. The provided citation supports the general activity of the compound class.

B. Anticancer Activity

Both pyrazole carboxylic acids and their ester derivatives have been investigated for their anticancer potential.[11] The carboxylic acid group can be crucial for interacting with specific targets in cancer cells. For example, some pyrazole derivatives have shown promising results against glioblastoma cells.[7] The ester forms, by enhancing cellular uptake, can lead to higher intracellular concentrations of the active drug, potentially improving efficacy.

C. Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some clinically used drugs belonging to this class.[8][12] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it is often involved in the inhibition of cyclooxygenase (COX) enzymes.[13] Pyrazole carboxylic acid derivatives have shown significant anti-inflammatory activity.[14] Methyl ester derivatives could act as prodrugs, releasing the active carboxylic acid at the site of inflammation.

III. Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental assays are provided below.

A. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Workflow for MIC Determination:

G cluster_2 MIC Determination Workflow A Prepare serial dilutions of test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC as the lowest concentration with no visible growth. C->D

Caption: Step-by-step workflow for MIC determination.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve the test compound (pyrazole methyl ester or carboxylic acid) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

B. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of the pyrazole derivatives on a cancer cell line.

Workflow for MTT Assay:

G cluster_3 MTT Assay Workflow A Seed cancer cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for 24-72 hours. B->C D Add MTT reagent and incubate for 2-4 hours. C->D E Add solubilization solution (e.g., DMSO). D->E F Measure absorbance at 570 nm. E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[15][16][17]

  • Lipophilicity: The methyl ester group increases the lipophilicity of the molecule compared to the carboxylic acid. This can enhance cell membrane permeability and oral bioavailability.

  • Target Interaction: The carboxylic acid group, being a hydrogen bond donor and acceptor, and capable of ionic interactions, can form strong bonds with the active site of target proteins.

  • Electronic Effects: The electronic properties of the ester and carboxylic acid groups can influence the overall electron distribution of the pyrazole ring, which in turn can affect its interaction with biological targets.

Logical Relationship Diagram:

G cluster_4 Structure-Activity Relationship Logic Functional_Group Functional Group (Ester vs. Acid) Lipophilicity Lipophilicity Functional_Group->Lipophilicity Target_Interaction Target Interaction (H-bonding, Ionic) Functional_Group->Target_Interaction Cell_Permeability Cell Permeability Lipophilicity->Cell_Permeability Potency Potency Target_Interaction->Potency Bioavailability Bioavailability Cell_Permeability->Bioavailability Bioactivity Overall Bioactivity Bioavailability->Bioactivity Potency->Bioactivity

Caption: Factors influencing the bioactivity of pyrazole derivatives.

V. Conclusion

The choice between a methyl ester and a carboxylic acid functional group on a pyrazole scaffold has profound implications for the resulting compound's bioactivity. Carboxylic acid derivatives often exhibit potent activity due to their ability to form strong interactions with biological targets. Methyl ester derivatives, on the other hand, can serve as effective prodrugs, enhancing cellular uptake and bioavailability. The optimal choice depends on the specific therapeutic target and the desired pharmacokinetic profile. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the bioactivity of these two important classes of pyrazole derivatives.

References

  • Lan, R., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4657-4660. [Link]

  • Al-Omair, M. A. (2021). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Zare, A., et al. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • Siatra-Papaioannou, A., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6288. [Link]

  • Hagen, S., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(18), 1735-1746. [Link]

  • Unknown Author. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Mol-Instincts. [Link]

  • Showell, G. A., et al. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 40(6), 749-757. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Showell, G. A., et al. (1997). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 40(6), 749-757. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Kolar, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Navale, R. B., et al. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

  • Metwally, M. A., et al. (1987). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of the Indian Chemical Society, 64(11), 653-656. [Link]

  • Bildirici, I., & Menges, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Lee, K.-Y., & Kim, J.-N. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Medina-Franco, J. L., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6435. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-10. [Link]

  • Unknown Author. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • Yurttaş, L., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4447-4460. [Link]

  • Göktaş, M. T., et al. (2024). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Al-Karmalawy, A. A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

  • Arshad, F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 20(4), 434-440. [Link]

  • Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4575-4579. [Link]

  • Liu, X., et al. (2011). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 16(12), 10377-10386. [Link]

  • Talaviya, R., & Akbari, J. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6435. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6435. [Link]

  • Shaker, R. M. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles and their derivatives: A review. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. [Link]

  • Uludag, M. O., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 947-958. [Link]

  • Unknown Author. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(18), 5485. [Link]

  • Unknown Author. (n.d.). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ResearchGate. [Link]

  • Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(13), 5122. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety protocols to ensure regulatory compliance and personal safety. The procedures outlined below are grounded in established principles of chemical waste management and are designed to be a self-validating system for laboratory safety.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on analogous compounds, methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate should be treated as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Acute Oral Toxicity Harmful if swallowed.[2][3][4][5]GHS classification for similar pyrazole compounds often includes H302.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]Analogous compounds are classified as skin irritants (H315).[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]GHS classification for similar pyrazole compounds often includes H319.[3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]Some related compounds may cause respiratory irritation (H335).[3][4]
Aquatic Hazard Potentially harmful to aquatic life with long-lasting effects.[2]A related nitropyrazole compound is classified as H412.[2]

Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE is mandatory when handling methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate for disposal.[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[1]
Part 2: Step-by-Step Disposal Protocol

The disposal of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate must comply with the Resource Conservation and Recovery Act (RCRA) regulations established by the Environmental Protection Agency (EPA).[6][7][8] This chemical waste must not be disposed of in regular trash or down the sewer system.[6][7]

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous.[8] Based on the assumed hazard profile, methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate should be managed as a hazardous waste.[9]

Step 2: Container Selection and Management

Proper containment is critical to prevent leaks and environmental contamination.[10][11]

  • Container Compatibility: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Acids should never be placed in steel containers.[10]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, with a secure, screw-top cap.[10][11]

  • Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[10]

  • Closure: Keep the container tightly closed at all times, except when adding waste.[9][11]

Step 3: Hazardous Waste Labeling

Accurate labeling is a strict regulatory requirement.[9][12]

  • The container must be clearly labeled with the words "Hazardous Waste".[7][11][12]

  • The label must include the full chemical name: "methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate". Abbreviations or chemical formulas are not permitted.[7]

  • For mixtures, list each chemical component and its approximate percentage.[11]

  • Include the date of waste generation and the location of origin (e.g., building and room number).[7]

  • The Principal Investigator's name and contact information must be on the label.[7]

Step 4: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

  • Segregation: Store containers of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate segregated from incompatible materials. As a nitrophenyl compound, it should be kept away from strong bases and oxidizing agents.[10][13]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent spills from reaching the environment.[9]

  • Storage Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[12]

Step 5: Arranging for Disposal

Most chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][14]

  • Contact your EHS office to schedule a pickup.[9]

  • You will likely need to complete a hazardous material pickup request form, providing all the information from the waste label.[11]

  • Do not attempt to transport hazardous waste off-site yourself.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Management:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[15]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[15]

  • Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Call a poison center or doctor immediately.[2][15]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generation of Waste (methyl 3-(3-nitrophenyl)-1H- pyrazole-5-carboxylate) identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe Hazard Confirmed container Select Compatible Waste Container ppe->container labeling Affix 'Hazardous Waste' Label - Full Chemical Name - Date & PI Info container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa segregate Segregate from Incompatible Chemicals saa->segregate request Submit Pickup Request to EHS segregate->request pickup EHS/Licensed Vendor Picks Up Waste request->pickup end_node Proper Disposal pickup->end_node

Caption: Disposal workflow for methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 4-Nitrophenol.
  • PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-nitro-1H-pyrazole-4-carboxylate.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Unspecified Source. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.

Sources

Navigating the Safe Handling of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE), handling protocols, and disposal of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, the following procedures are rooted in established safety principles for handling nitroaromatic and pyrazole-based compounds, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough hazard assessment is the cornerstone of laboratory safety[3][4]. Based on the anticipated hazards of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate, a multi-layered PPE strategy is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.

Core PPE Requirements
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes and dust. A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face, which is critical when handling potentially irritating powders or solutions[5][6].
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals. Given that aromatic nitro compounds can be absorbed through the skin, gloves are a critical barrier[2][7]. Always inspect gloves for tears or punctures before use and double-gloving may be appropriate for certain procedures.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against splashes and dust contamination of personal clothing[6]. It should be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-Approved RespiratorWhen handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training[8].
Foot Protection Closed-Toed ShoesClosed-toed shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects[5].

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is paramount for safe and reproducible research. The following step-by-step guide outlines the essential operational and disposal plans for working with methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

Experimental Workflow: From Receipt to Disposal

The following diagram illustrates the critical control points in the handling and disposal of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receipt_and_Storage Receipt and Storage Hazard_Assessment Hazard Assessment Receipt_and_Storage->Hazard_Assessment Inspect container PPE_Donning PPE Donning Hazard_Assessment->PPE_Donning Select appropriate PPE Weighing_and_Prep Weighing and Preparation (in Fume Hood) PPE_Donning->Weighing_and_Prep Proceed to handling Reaction_Setup Reaction Setup Weighing_and_Prep->Reaction_Setup Workup_and_Purification Workup and Purification Reaction_Setup->Workup_and_Purification Decontamination Decontamination of Work Area and Glassware Workup_and_Purification->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation PPE_Doffing PPE Doffing Decontamination->PPE_Doffing After work completion Waste_Container_Labeling Waste Container Labeling Waste_Segregation->Waste_Container_Labeling Temporary_Storage Temporary Storage of Waste Waste_Container_Labeling->Temporary_Storage Waste_Pickup Scheduled Waste Pickup Temporary_Storage->Waste_Pickup

Caption: Workflow for Safe Handling of Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate.
Detailed Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[9].

  • Ensure the storage location is clearly labeled with the appropriate hazard warnings.

2. Handling Procedures:

  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[10].

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • For solution preparation, add the solid to the solvent slowly to avoid splashing.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing[7]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

4. Disposal Plan:

  • All waste contaminated with methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate, including disposable labware, gloves, and contaminated paper towels, must be considered hazardous waste.

  • Segregate waste into appropriately labeled containers. For this compound, a "Nitroaromatic Compound Waste" or a general "Non-halogenated Organic Solid/Liquid Waste" container is appropriate, depending on your institution's guidelines.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management[12][13][14].

  • Never dispose of this compound or its waste down the drain[15].

By adhering to these rigorous safety and handling protocols, researchers can confidently work with methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

  • Nitrobenzene - Incident management. GOV.UK. [Link]

  • methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • Safety First: Best Practices for Handling Research Chemicals in the Lab. RESEARCHCHEMSHUB. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. [Link]

  • Hazardous Waste. Ohio EPA. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US EPA. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.